Product packaging for Spinosyn D 17-pseudoaglycone(Cat. No.:CAS No. 131929-55-0)

Spinosyn D 17-pseudoaglycone

Cat. No.: B3026167
CAS No.: 131929-55-0
M. Wt: 604.8 g/mol
InChI Key: PGGPPEHRBUYMQU-QEGHUGIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosyn D 17-pseudoaglycone ( 131929-55-0) is a defined acid degradation product formed by the selective hydrolysis of the more labile forosamine saccharide at the 17-position of spinosyn D . Spinosyn D is the minor component of the commercial insecticide spinosad, a fermentation-derived product from the actinomycete Saccharopolyspora spinosa . The removal of the forosamine moiety significantly impacts biological activity, as this sugar is considered essential for potent insecticidal efficacy . Consequently, the 17-pseudoaglycone itself is only weakly active, making it an invaluable reference standard and a crucial intermediate for chemical synthesis and Structure-Activity Relationship (SAR) studies . Researchers utilize this compound in the semi-synthesis of advanced insecticides, such as spinetoram, and to create novel analogues by attaching different sugars or non-sugar substituents to the 17-position to explore new insecticidal chemistries . The compound has the molecular formula C34H52O9 and a molecular weight of 604.8 . For laboratory use, it is recommended to store the product at -20°C, and it is soluble in common organic solvents such as ethanol, methanol, DMF, or DMSO . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H52O9 B3026167 Spinosyn D 17-pseudoaglycone CAS No. 131929-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGPPEHRBUYMQU-QEGHUGIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343056
Record name A 83543D pseudoaglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131929-55-0
Record name A 83543D pseudoaglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Spinosyn D 17-Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spinosyn D 17-pseudoaglycone, a key derivative of the insecticidal agent Spinosyn D. This document outlines its molecular characteristics, biological activity, and the methodologies for its preparation and analysis, tailored for a scientific audience engaged in insecticide research and development.

Core Molecular Data

This compound is a hydrolytic derivative of Spinosyn D, a natural product from the bacterium Saccharopolyspora spinosa. The removal of the forosamine sugar at the 17-position results in this pseudoaglycone.

PropertyValueSource
Molecular Weight 604.77 g/mol [1][2]
Molecular Formula C34H52O9[1][2]
CAS Number 131929-55-0[2]

Biological Activity and Mechanism of Action

Spinosyns, the parent compounds of this compound, exert their insecticidal effect through a unique neural mechanism. They are allosteric activators of nicotinic acetylcholine receptors (nAChRs), leading to the disruption of acetylcholine neurotransmission.[2][3] This action is distinct from other insecticides that target nAChRs.[3] The primary target site is associated with the α6 subunit of the insect nAChR.[4] Additionally, spinosyns can have secondary effects as a γ-amino-butyric acid (GABA) neurotransmitter agonist.[3] The ultimate effect is the hyperexcitation of the insect nervous system, resulting in paralysis and death.[3]

The forosamine moiety is considered crucial for the potent insecticidal activity of spinosyns.[5] Consequently, this compound, which lacks this sugar, exhibits significantly reduced biological activity.

CompoundTarget OrganismActivityConcentrationSource
This compoundTobacco budworm (Heliothis virescens)Not lethalUp to 64 ppm[6]

Experimental Protocols

Synthesis of this compound

The preparation of this compound is achieved through the selective hydrolysis of the forosamine sugar from Spinosyn D under mild acidic conditions. The following protocol is based on the methodology described by Creemer et al. (1998).[7]

Materials:

  • Spinosyn D

  • Methanol

  • 0.1 N Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Spinosyn D in methanol.

  • Add 0.1 N HCl to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Analytical Methodology for Spinosyn Derivatives

The following is an adaptation of a validated analytical method for spinosad (a mixture of Spinosyn A and D) which can be applied for the analysis of this compound in various matrices.[8]

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

Sample Preparation (General Outline):

  • Extraction: Homogenize the sample with a suitable solvent system (e.g., acetone/n-hexane) under slightly basic conditions.

  • Centrifugation: Separate the organic layer by centrifugation.

  • Dehydration and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it.

  • Clean-up: Employ solid-phase extraction (SPE) with appropriate cartridges (e.g., porous diatomaceous earth, aminopropyl-silanized silica gel) to remove interfering substances.

  • Analysis: Quantify and confirm the analyte using LC-MS.

Signaling Pathway and Workflow Diagrams

spinosyn_mechanism_of_action cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site ion_channel Ion Channel nAChR->ion_channel Opens hyperexcitation Hyperexcitation ion_channel->hyperexcitation Cation Influx paralysis Paralysis & Death hyperexcitation->paralysis Spinosyn Spinosyn D Spinosyn->nAChR Binds to allosteric site

Caption: Mechanism of action of Spinosyn D on insect nicotinic acetylcholine receptors.

pseudoaglycone_synthesis_workflow spinosyn_d Spinosyn D dissolution Dissolution in Methanol spinosyn_d->dissolution hydrolysis Mild Acid Hydrolysis (0.1 N HCl) dissolution->hydrolysis neutralization Neutralization (sat. NaHCO3) hydrolysis->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Silica Gel Chromatography) extraction->purification pseudoaglycone This compound purification->pseudoaglycone

Caption: Workflow for the synthesis of this compound.

References

Spinosyn D 17-Pseudoaglycone: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Spinosyn D 17-pseudoaglycone, a key hydrolysis product of the insecticidal compound Spinosyn D. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information in a structured format, alongside a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Qualitative Solubility Data

This compound exhibits solubility in a range of organic solvents. The available data from various sources is summarized in the table below. It is important to note that while these sources confirm solubility, they do not provide specific quantitative values (e.g., in mg/mL or molar concentrations). One source suggests that for in vivo formulations of products with low water solubility, a stock solution in DMSO can be prepared, which indirectly indicates that the aqueous solubility of this compound is likely less than 1 mg/mL[1].

SolventSolubility Profile
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
EthanolSoluble[2][4]
MethanolSoluble[2][4]
Dimethylformamide (DMF)Soluble[2][4]
WaterLow Solubility[1]

Proposed Experimental Protocol for Solubility Determination

In the absence of a specific, published protocol for determining the solubility of this compound, a robust and widely accepted method utilizing High-Performance Liquid Chromatography (HPLC) is proposed below. This protocol is based on established methodologies for the analysis of the parent compound, spinosad, and general practices for small molecule solubility assessment[5][6][7][8][9][10][11].

Principle

The equilibrium solubility of this compound in a specific solvent will be determined by adding an excess amount of the compound to the solvent, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Materials and Methods
  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector[5][6][12]

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • HPLC vials

    • Volumetric flasks and pipettes

  • Reagents:

    • This compound reference standard

    • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, DMF, water)

    • HPLC-grade mobile phase components (e.g., acetonitrile, methanol, water, ammonium acetate)[12]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solution Prepare saturated solutions: Add excess this compound to solvent equilibration Incubate at a controlled temperature with agitation (e.g., 24-48 hours) prep_solution->equilibration prep_standards Prepare calibration standards of known concentrations hplc_analysis Analyze supernatant and standards by HPLC prep_standards->hplc_analysis centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through a 0.22 µm syringe filter centrifugation->filtration filtration->hplc_analysis calibration_curve Generate calibration curve from standards hplc_analysis->calibration_curve quantification Determine concentration in the sample from the calibration curve calibration_curve->quantification

Solubility Determination Workflow
Detailed Steps

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the separation and quantification of this compound. Based on methods for spinosad, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) and UV detection at around 250 nm would be a good starting point[6][12].

    • Inject the prepared samples and a series of calibration standards of known concentrations into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Formation of this compound

This compound is not a naturally occurring compound but is formed through the hydrolysis of Spinosyn D under mild acidic conditions. This process involves the cleavage of the forosamine sugar moiety from the 17-position of the Spinosyn D molecule[13][14].

The following diagram illustrates the chemical relationship between Spinosyn D and its 17-pseudoaglycone derivative.

spinosyn_hydrolysis SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone Mild Acidic Hydrolysis Forosamine Forosamine SpinosynD->Forosamine Cleavage

Hydrolysis of Spinosyn D

Conclusion

While quantitative solubility data for this compound remains elusive in the current scientific literature, this guide provides a consolidated view of its qualitative solubility in common organic solvents. The detailed, generalized experimental protocol offers a clear pathway for researchers to determine the precise solubility of this compound in their specific applications. Understanding the solubility characteristics is crucial for the effective design of in vitro and in vivo studies, as well as for the development of new formulations and analytical methods.

References

Synthesis of Spinosyn D 17-Pseudoaglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spinosyn D 17-pseudoaglycone from its parent compound, Spinosyn D. The primary method for this transformation involves the selective acidic hydrolysis of the forosamine sugar moiety. This document outlines the chemical principles, presents available physicochemical data, and offers a generalized experimental protocol based on established literature.

Introduction

Spinosyn D is a major component of the bio-insecticide Spinosad, produced by the fermentation of the actinomycete Saccharopolyspora spinosa. The complex structure of Spinosyn D, featuring a tetracyclic macrolide core glycosidically linked to two sugars—forosamine and tri-O-methylrhamnose—offers opportunities for synthetic modification to explore structure-activity relationships and develop novel derivatives. The selective removal of the forosamine sugar at the C-17 position yields this compound, a key intermediate for further chemical elaboration. The primary documented method for this conversion is a mild acidic hydrolysis[].

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Data of Spinosyn D and this compound

PropertySpinosyn DThis compound
Molecular Formula C₄₂H₆₇NO₁₀C₃₄H₅₂O₉
Molecular Weight 746.0 g/mol 604.8 g/mol [][2]
Appearance White solidWhite solid[]
Solubility Soluble in methanol, ethanol, DMF, DMSOSoluble in methanol, ethanol, DMF, DMSO[][3]
Purity (Typical) >95% (Commercial Grade)>95% by HPLC[][3]

Synthesis Pathway

The synthesis of this compound is achieved through the selective hydrolysis of the glycosidic bond linking the forosamine sugar to the C-17 position of the Spinosyn D aglycone. This reaction is performed under mild acidic conditions to prevent the degradation of the pseudoaglycone product[4]. More vigorous acidic conditions can lead to the decomposition of the this compound, which is presumed to be due to the facile protonation of the 5,6-double bond, leading to undesirable rearrangements[4].

G SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone Mild Acidic Hydrolysis (e.g., 0.1 N HCl in Methanol) Forosamine Forosamine SpinosynD->Forosamine Cleavage G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization dissolve Dissolve Spinosyn D in Methanol add_acid Add 0.1 N HCl dissolve->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize

References

In-Depth Technical Guide: Hydrolysis of Spinosyn D to its 17-Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective hydrolysis of Spinosyn D to its 17-pseudoaglycone, a critical transformation for structure-activity relationship studies and the development of new spinosyn-based derivatives. This document outlines the established experimental protocols, summarizes key quantitative data, and provides visual representations of the chemical transformation and experimental workflow.

Introduction

Spinosyn D, a major component of the bio-insecticide Spinosad, is a complex macrolide produced by the fermentation of Saccharopolyspora spinosa. Its insecticidal activity is largely attributed to the presence of two key sugar moieties: a forosamine sugar at the C-17 position and a tri-O-methylrhamnose at the C-9 position. The selective removal of the forosamine sugar through hydrolysis yields Spinosyn D 17-pseudoaglycone. This derivative is a valuable tool for researchers to understand the role of the forosamine group in the compound's bioactivity and serves as a key intermediate for the synthesis of novel spinosyn analogues.[1] It has been demonstrated that the forosamine moiety is crucial for the potent insecticidal activity of Spinosyn D.[2]

The hydrolysis of the forosamine sugar is achieved under mild acidic conditions, which selectively cleaves the more labile glycosidic bond at the 17-position without degrading the rest of the molecule.[1] More vigorous acidic conditions can lead to the decomposition of the 17-pseudoaglycone, highlighting the need for carefully controlled reaction parameters.[1] In contrast to the acid-labile forosamine linkage, the spinosyn structure is relatively stable to hydrolysis under neutral to slightly alkaline conditions, with estimated half-lives of 100-300 days at pH 9.[3]

Experimental Protocols

The following section details the established methodology for the selective hydrolysis of Spinosyn D to its 17-pseudoaglycone, primarily based on the work of Creemer et al. (1998).

Materials and Equipment
  • Starting Material: Spinosyn D (purity ≥95%)

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (ACN), HPLC grade

    • Water, deionized

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate (EtOAc), HPLC grade

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Temperature-controlled water bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

    • Nuclear magnetic resonance (NMR) spectrometer for structural characterization

    • Mass spectrometer for molecular weight confirmation

Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Spinosyn D in a 1:1 mixture of acetonitrile and water.

  • Acidification: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 0.1 M.

  • Reaction Conditions: Maintain the reaction mixture at room temperature (approximately 25°C) and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by high-performance liquid chromatography (HPLC) until the starting material (Spinosyn D) is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the hydrolysis of Spinosyn D to its 17-pseudoaglycone.

ParameterValueReference
Reaction Time 4 - 6 hoursCreemer et al., 1998
Temperature Room Temperature (~25°C)Creemer et al., 1998
Acid Catalyst 0.1 M Trifluoroacetic Acid (TFA)Creemer et al., 1998
Solvent System Acetonitrile:Water (1:1)Creemer et al., 1998
Yield >80% (typical)Creemer et al., 1998
Molecular Formula C₃₄H₅₂O₉[4][5]
Molecular Weight 604.77 g/mol [4][6]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of Spinosyn D to this compound through acid-catalyzed hydrolysis.

G Figure 1: Hydrolysis of Spinosyn D SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone H₃O⁺ (mild acid) Forosamine Forosamine

Caption: Hydrolysis of Spinosyn D to its 17-pseudoaglycone.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the preparation and purification of this compound.

G Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Spinosyn D in ACN:H₂O B Add 0.1 M TFA A->B C Stir at RT for 4-6h B->C D Quench with NaHCO₃ C->D E Extract with EtOAc D->E F Dry and Concentrate E->F G Column Chromatography / Prep-HPLC F->G H Characterization (NMR, MS) G->H

Caption: Workflow for this compound synthesis.

Conclusion

The selective hydrolysis of Spinosyn D to its 17-pseudoaglycone is a straightforward yet critical procedure for researchers in the field of insecticide development and natural product modification. The use of mild acidic conditions, such as 0.1 M trifluoroacetic acid in an acetonitrile/water solvent system, allows for the efficient removal of the forosamine sugar while preserving the integrity of the macrolide core. This in-depth guide provides the necessary experimental details and quantitative data to enable the successful synthesis and purification of this important spinosyn derivative, facilitating further research into the structure-activity relationships of this potent class of insecticides.

References

An In-depth Technical Guide to the Stability and Degradation of Spinosyn D 17-Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Spinosyn D 17-pseudoaglycone, a key degradant of the insecticidal agent Spinosyn D. Understanding the stability profile and degradation pathways of this molecule is critical for formulation development, environmental fate assessment, and regulatory compliance. This document details the conditions under which this compound is formed and degraded, summarizes quantitative stability data, and provides detailed experimental methodologies for its analysis.

Executive Summary

This compound is the product of the selective acid-catalyzed hydrolysis of the forosamine sugar from its parent compound, Spinosyn D. While stable under long-term storage conditions when kept frozen, it is susceptible to further degradation under more vigorous acidic environments. The primary degradation pathways of the parent Spinosyn D, which lead to the formation of the 17-pseudoaglycone and other products, are photodegradation, hydrolysis, and microbial action. Photodegradation is the most rapid and significant environmental degradation route. This guide presents the kinetic data for these processes and outlines the analytical methods required for their study.

Stability and Degradation Profile of this compound

The stability of this compound is a critical factor in its toxicological and environmental assessment. Its formation represents a primary degradation step for Spinosyn D under acidic conditions.

Formation via Acid Hydrolysis

This compound is formed when Spinosyn D is subjected to mild acidic conditions, which selectively cleave the more labile forosamine sugar at the 17-position of the macrolide ring.[1][2][3] This reaction isolates the tetracyclic core with the rhamnose sugar still attached at the 9-position.

Intrinsic Stability

Once formed, the 17-pseudoaglycone exhibits considerable stability under specific storage conditions. As a solid, it has a reported shelf-life of at least four years when stored at -20°C.[4] However, it is significantly less stable in solution and under stressed conditions.

Decomposition under Vigorous Acidic Conditions

Under more vigorous acidic conditions, the 17-pseudoaglycone of Spinosyn D undergoes decomposition.[5][6] This instability is notably greater than that of the corresponding Spinosyn A pseudoaglycone. The proposed mechanism involves the facile protonation of the 5,6-double bond within the macrolide structure. This leads to the formation of a tertiary carbonium ion, which subsequently undergoes a series of undefined molecular rearrangements, resulting in a loss of the parent structure.[5][6] The precise structures of these rearrangement products are not well-defined in publicly available literature.

Degradation Pathways of Parent Spinosyn D

The formation of the 17-pseudoaglycone is intrinsically linked to the degradation of Spinosyn D. The primary pathways for Spinosyn D degradation are detailed below.

Photodegradation

Photodegradation is the most significant pathway for the breakdown of Spinosyn D in the environment.[5] Exposure to sunlight rapidly transforms the molecule.

  • Mechanism: The primary photolytic event involves the loss of the forosamine sugar, a reaction that can lead to the formation of the 17-pseudoaglycone.[5] Concurrently, reduction of the 13,14-double bond on the macrolide ring occurs.[5] Other identified photoproducts include hydroxylated and N-demethylated forms of Spinosyn D.[2]

  • Kinetics: Photodegradation is rapid, particularly in aqueous environments. The rate is influenced by the properties of the water and is generally faster in more basic solutions compared to acidic ones.[2]

Hydrolytic Degradation

Hydrolysis plays a role in the degradation of Spinosyn D, with the rate being highly dependent on pH.

  • Acidic Conditions (pH < 5): As previously noted, mild acidic conditions favor the selective hydrolysis of the forosamine sugar to yield the 17-pseudoaglycone.[1][3]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is extremely slow at neutral pH, and in some studies, it was insufficient to be observed over a 30-day period.[7]

  • Basic Conditions (pH > 7): The rate of hydrolysis increases under basic conditions. Degradation at pH 9 involves the loss of the forosamine sugar and water, accompanied by the formation of a new double bond at the 16,17-position of the macrolide ring.[5][7]

Microbial Degradation

In the absence of light, microbial action becomes a key factor in the degradation of Spinosyn D, particularly in soil and sediment.[4][5]

  • Aerobic Degradation: In the presence of oxygen, microbes primarily facilitate the N-demethylation of the forosamine sugar to produce "Spinosyn B of D".[4][7] Further degradation can lead to hydroxylation of the macrolide ring and, ultimately, the cleavage and loss of both sugar moieties to yield diketone aglycon degradates.[5]

  • Anaerobic Degradation: Under anaerobic conditions, the degradation pathway shifts. The primary modifications occur on the rhamnose sugar, involving changes and substitutions that can culminate in the complete loss of this sugar ring.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and degradation of Spinosyn D and the storage stability of its 17-pseudoaglycone.

Table 1: Stability of this compound

ConditionMatrixStability/Shelf-LifeReference(s)
Storage at -20°CSolid≥ 4 years[4]
Vigorous AcidSolutionUnstable, decomposes[5][6]

Table 2: Degradation Half-Life of Spinosyn D

Degradation PathwayConditionMatrixHalf-Life (t½)Reference(s)
Photodegradation SunlightAqueous Buffer (pH 7)19.7 hours[7]
SunlightStream Water1.0 hour[2]
SunlightAqueous Systems< 1 to 2 days[5]
Hydrolysis pH 5, 25°CSterile BufferNot observable in 30 days[7]
pH 7, 25°CSterile BufferNot observable in 30 days[7]
pH 9, 25°CSterile Buffer~100 - 300 days[7]
Microbial Degradation Aerobic, 25°CSilt Loam Soil~16 days[7]
Aerobic, 25°CSandy Loam Soil9 - 17 days[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of Spinosyn D degradation and a general protocol for hydrolysis studies.

Protocol for Synthesis of this compound

The conversion of Spinosyn D to its 17-pseudoaglycone is achieved through selective hydrolysis under mild acidic conditions. The seminal work was published by Creemer, L.C., et al. in the Journal of Antibiotics (1998, 51(8), 795-800).[5] While the paper establishes the methodology, the precise, step-by-step experimental parameters, including acid concentration, temperature, and reaction time, are not detailed in publicly accessible sources and may be considered proprietary. Researchers should refer to this primary literature for foundational information.

General Protocol for Hydrolysis Studies

The following protocol is based on methodologies used for regulatory submissions to assess the hydrolytic stability of Spinosyn D.[7]

  • Buffer Preparation: Prepare sterile 0.01 M buffers at the desired pH values (e.g., pH 5, 7, and 9).

  • Sample Preparation: Dissolve a precisely weighed amount of Spinosyn D in a minimal volume of a water-miscible organic solvent (e.g., acetonitrile) to aid solubility. Dilute this stock solution with the respective sterile buffers to achieve the target final concentration (e.g., 2 mg/L).

  • Incubation: Dispense the solutions into sterile, sealed containers and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots for analysis.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 5.3) to determine the concentration of the parent compound and any formed degradation products.

  • Data Analysis: Calculate the degradation rate and half-life at each pH by plotting the natural logarithm of the concentration versus time.

Stability-Indicating HPLC-UV Method for Spinosyns

This method is suitable for the quantitative determination of Spinosyn D and its primary degradation products, including the 17-pseudoaglycone and Spinosyn B of D.[8][9][10]

  • Sample Extraction (from aqueous matrix): a. Adjust the pH of the aqueous sample if necessary. b. Perform a liquid-liquid extraction by partitioning the sample three times with an equal volume of methylene chloride. c. Combine the organic extracts and evaporate to dryness using a rotary vacuum evaporator at 35-50°C.

  • Optional Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried residue in a suitable solvent for loading onto a silica SPE cartridge. b. Wash the cartridge to remove interferences. c. Elute the analytes with a stronger solvent mixture (e.g., 75% methylene chloride / 25% methanol). d. Evaporate the eluate to dryness.

  • Final Sample Preparation: a. Reconstitute the final dried residue in a precise volume (e.g., 2.0 mL) of the mobile phase. b. Transfer the solution to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: YMC ODS-AQ, 150 x 4.6 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[10]

    • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:2% Ammonium Acetate solution (pH 5.3) (40:40:20, v/v/v).[10]

    • Flow Rate: 1.5 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Detection: UV absorbance at 250 nm.[8][10]

    • Injection Volume: 20 µL.

  • Quantification: a. Prepare a calibration curve using certified reference standards of Spinosyn D and its expected degradants. b. Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key degradation pathways and experimental workflows.

G SpinosynD Spinosyn D SpinosynD->c1 SpinosynD->c2 SpinosynD->c3 Pseudoaglycone This compound Decomposition Decomposition via Tertiary Carbonium Ion (Rearrangement Products) Pseudoaglycone->Decomposition Vigorous Acid Photo_Products Hydroxylated & N-Demethylated Products + 13,14-Reduced Ring Hydrolysis_Product 16,17-Unsaturated Product Aerobic_Products Spinosyn B of D (N-Demethylated Forosamine) Aglycon_Degradates Diketone Aglycon Degradates (Loss of both sugars) Aerobic_Products->Aglycon_Degradates Further Aerobic Degradation Anaerobic_Products Modified/Lost Rhamnose Products c1->Pseudoaglycone Mild Acid (Hydrolysis) c1->Photo_Products Sunlight (Photolysis) c2->Hydrolysis_Product High pH (Hydrolysis) c3->Aerobic_Products Aerobic Microbes c3->Anaerobic_Products Anaerobic Microbes

Caption: Major degradation pathways of Spinosyn D and its 17-pseudoaglycone.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_id Degradant Identification start Spinosyn D Sample stress Apply Stress Condition (e.g., pH, Light, Temp) start->stress extract Liquid-Liquid Extraction (Methylene Chloride) stress->extract spe SPE Cleanup (Optional) extract->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc Inject into HPLC-UV System (250 nm) reconstitute->hplc integrate Integrate Peak Areas hplc->integrate lcms LC-MS/MS Analysis hplc->lcms If unknown peaks appear quantify Quantify vs. Standards integrate->quantify kinetics Calculate Degradation Rate & Half-Life (t½) quantify->kinetics elucidate Elucidate Structure lcms->elucidate If unknown peaks appear

Caption: Experimental workflow for a forced degradation study of Spinosyn D.

G Pseudoaglycone Spinosyn D 17-Pseudoaglycone Protonation Protonation of 5,6-Double Bond Pseudoaglycone->Protonation Vigorous Acid (H+) Carbonium Formation of Tertiary Carbonium Ion Protonation->Carbonium Rearrangement Undefined Rearrangement Products Carbonium->Rearrangement Molecular Rearrangement

Caption: Proposed decomposition pathway of the 17-pseudoaglycone in strong acid.

References

The Insecticidal Profile of Spinosyn D Degradation Products: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, a key component of the widely used biopesticide spinosad, is a macrocyclic lactone produced by the soil actinomycete Saccharopolyspora spinosa[1][2][3][4]. Its potent insecticidal activity and favorable environmental profile have made it a cornerstone of integrated pest management programs[1][5][6]. However, like all organic molecules, spinosyn D is susceptible to environmental degradation, primarily through photolysis and microbial action, leading to the formation of various byproducts[1][5]. This technical guide provides a comprehensive overview of the known degradation products of spinosyn D and synthesizes the available data on their insecticidal activity. It is intended to serve as a resource for researchers in agrochemistry, environmental science, and insecticide development.

Degradation Pathways of Spinosyn D

The environmental degradation of spinosyn D is a multifaceted process dominated by two primary pathways:

  • Photodegradation: Exposure to sunlight is the most rapid route of spinosyn D breakdown in the environment[1][5][7]. The half-life of spinosad (a mixture of spinosyn A and D) on plant surfaces and in water can range from less than a day to several days, depending on environmental conditions[1][5].

  • Microbial Degradation: Soil microorganisms also contribute to the breakdown of spinosyn D, although this process is generally slower than photolysis[1][2].

These degradation processes result in a variety of molecular transformations, including:

  • N-demethylation: The removal of a methyl group from the forosamine sugar.

  • Hydroxylation: The addition of a hydroxyl group to the macrolide ring.

  • Hydrolysis: The cleavage of the forosamine sugar from the macrolide core.

  • Reduction: Saturation of double bonds within the macrolide structure.

The following diagram illustrates the major degradation pathways of spinosyn D.

G SpinosynD Spinosyn D Photolysis Photodegradation (Sunlight) SpinosynD->Photolysis Microbial Microbial Degradation SpinosynD->Microbial Hydrolysis Hydrolysis SpinosynD->Hydrolysis NDemethyl N-demethyl spinosyn D (Spinosyn B of D) Photolysis->NDemethyl Hydroxylated Hydroxylated spinosyn D Photolysis->Hydroxylated DihydroPseudoaglycone 13,14β-dihydro-C17- pseudoaglycone-spinosyn D Photolysis->DihydroPseudoaglycone Microbial->NDemethyl Pseudoaglycone Spinosyn D 17-pseudoaglycone Hydrolysis->Pseudoaglycone G start Purified Spinosyn D degradation Induce Degradation (e.g., Photolysis, Microbial) start->degradation separation Isolate Degradation Products (e.g., Preparative HPLC) degradation->separation identification Structural Elucidation (MS, NMR) separation->identification bioassay Insecticidal Bioassay (e.g., Topical, Diet) separation->bioassay data Data Analysis (LC50/LD50 Calculation) bioassay->data end Activity Profile of Degradation Products data->end G cluster_neuron Postsynaptic Neuron nAChR nAChR (α6 subunit) IonChannel Cation Influx (Na+, Ca2+) nAChR->IonChannel Activation IMD_link IMD Pathway Modulation nAChR->IMD_link Potential Link Depolarization Neuronal Hyperexcitation IonChannel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis ImmuneResponse Altered Immune Response IMD_link->ImmuneResponse SpinosynD Spinosyn D SpinosynD->nAChR Allosteric Modulation

References

Methodological & Application

Application Notes and Protocols for Spinosyn D 17-pseudoaglycone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn D 17-pseudoaglycone is a primary degradation product of Spinosyn D, a major active component of the insecticide Spinosad.[1][2] It is formed through the selective acid-catalyzed hydrolysis of the forosamine sugar at the 17-position of the Spinosyn D molecule.[1][2][3] As the presence of this pseudoaglycone can be indicative of the degradation of Spinosad, its accurate quantification is crucial for quality control, stability studies, and environmental monitoring. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Product Information

ParameterSpecification
Product Name This compound
Synonyms A 83543D pseudoaglycone
CAS Number 131929-55-0
Molecular Formula C₃₄H₅₂O₉
Molecular Weight 604.8 g/mol
Purity ≥95% by HPLC
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF.[1]
Storage Store at -20°C for long-term stability.[2]

Applications

This reference standard is intended for laboratory use and is suitable for a variety of analytical applications, including:

  • Analytical Method Development and Validation: Establishing and validating new analytical methods for the detection and quantification of this compound.

  • Routine Quality Control: Monitoring the purity and stability of Spinosad formulations.

  • Impurity Profiling: Identifying and quantifying degradation products in Spinosad samples.

  • Environmental and Food Safety Analysis: Detecting and quantifying residues in environmental and agricultural samples.[1][4]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a method for the quantification of this compound using HPLC-UV. This method is suitable for routine quality control and stability testing of Spinosad formulations.

1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (deionized or HPLC grade)

  • Acetic Acid (glacial, analytical grade)

1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate in water, pH 5.3 with Acetic AcidB: AcetonitrileC: Methanol
Gradient Isocratic: 40% A, 40% B, 20% C
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the Spinosad sample in methanol to a known concentration. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

1.4. Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the HPLC-UV method.

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly suitable for trace-level analysis in complex matrices such as environmental and biological samples.

2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument LC-MS/MS system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 60% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 605.4
Product Ions (m/z) Quantifier: 142.1, Qualifier: 444.3
Collision Energy Optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

2.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.01 ng/mL to 100 ng/mL.

  • Sample Preparation: Sample extraction and clean-up procedures will be matrix-dependent. A generic solid-phase extraction (SPE) protocol is suggested for environmental water samples.

2.5. Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the LC-MS/MS method.

ParameterResult
Linearity (R²) > 0.998
Range 0.01 - 100 ng/mL
Limit of Detection (LOD) 0.003 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Accuracy (% Recovery) 95.7% - 104.5%
Precision (% RSD) < 5.0%

Visualizations

Analytical_Workflow cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting std_prep Standard Preparation (Stock and Working Solutions) hplc_uv HPLC-UV Analysis std_prep->hplc_uv lc_msms LC-MS/MS Analysis std_prep->lc_msms sample_prep Sample Preparation (Extraction and Clean-up) sample_prep->hplc_uv sample_prep->lc_msms data_acq Data Acquisition hplc_uv->data_acq lc_msms->data_acq peak_int Peak Integration and Quantification data_acq->peak_int report_gen Report Generation peak_int->report_gen

Caption: Analytical workflow for the quantification of this compound.

Stability and Degradation Pathway

Spinosyn D undergoes hydrolysis under acidic conditions to form this compound through the loss of the forosamine sugar moiety. This degradation pathway is a key consideration in the formulation and storage of Spinosad-based products.

Degradation_Pathway SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone Acid Hydrolysis Forosamine Forosamine SpinosynD->Forosamine

Caption: Degradation pathway of Spinosyn D to its 17-pseudoaglycone.

References

Application Note: HPLC Analysis of Spinosyn D and its Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Spinosyn D and its primary degradation product, Spinosyn D 17-pseudoaglycone. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Spinosyn D. The described protocol offers excellent resolution and sensitivity, making it suitable for routine analysis and forced degradation studies.

Introduction

Spinosyn D, a major component of the insecticide Spinosad, is a macrocyclic lactone produced by the fermentation of Saccharopolyspora spinosa. Its insecticidal activity and favorable environmental profile have led to its widespread use in agriculture. During storage or under certain environmental conditions, Spinosyn D can degrade, primarily through hydrolysis, to form its 17-pseudoaglycone by the loss of the forosamine sugar moiety.[1] Monitoring the presence of this pseudoaglycone is critical to ensure the potency and stability of Spinosyn D formulations. This application note provides a validated HPLC-UV method for the simultaneous determination of both compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:2% Ammonium Acetate solution (40:40:20, v/v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm[2][3]
Injection Volume 20 µL
Run Time 20 minutes
Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve Spinosyn D and this compound reference standards in methanol to prepare individual stock solutions of 100 µg/mL. A mixed standard solution can be prepared by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for each analyte.

Sample Solution: The sample preparation will vary depending on the matrix. For technical grade Spinosyn D, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to remove interfering excipients. A generic extraction protocol is provided below.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of Spinosyn D and this compound reference standards into separate 100 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. These are the stock solutions (100 µg/mL).

  • Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a mixed standard solution of 10 µg/mL for each analyte.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation (General Extraction)
  • Accurately weigh a sample amount equivalent to approximately 10 mg of Spinosyn D into a 100 mL volumetric flask.

  • Add 50 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Protocol 3: Forced Degradation Study (Acid Hydrolysis)
  • To a 10 mg/mL solution of Spinosyn D in methanol, add an equal volume of 1 N hydrochloric acid.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution and neutralize with 1 N sodium hydroxide.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of Spinosyn D and its 17-pseudoaglycone under the specified conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 7.5< 1.2> 5000
Spinosyn D~ 12.0[2]< 1.5> 7000

Linearity: The method is linear over a concentration range of 1-50 µg/mL for both analytes with a correlation coefficient (r²) of >0.999.[3]

Limit of Detection (LOD) and Limit of Quantification (LOQ):

AnalyteLOD (µg/mL)LOQ (µg/mL)
Spinosyn D0.001[3]0.005[3]
This compound~ 0.002~ 0.007

Visualizations

Signaling Pathways and Experimental Workflows

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std Reference Standards (Spinosyn D & Pseudoaglycone) node_dissolve_std Dissolve in Methanol (Stock Solutions) node_std->node_dissolve_std node_sample Spinosyn D Sample (Technical or Formulation) node_extract_sample Extract with Methanol node_sample->node_extract_sample node_mix_std Prepare Mixed Working Standard node_dissolve_std->node_mix_std node_cleanup_sample Centrifuge and Filter node_extract_sample->node_cleanup_sample node_dilute_std Dilute with Mobile Phase node_mix_std->node_dilute_std node_dilute_sample Dilute with Mobile Phase node_cleanup_sample->node_dilute_sample node_hplc HPLC System (C18 Column, UV @ 250 nm) node_inject Inject Samples and Standards node_hplc->node_inject node_chromatogram Generate Chromatogram node_inject->node_chromatogram node_integrate Integrate Peak Areas node_chromatogram->node_integrate node_calibrate Construct Calibration Curve node_integrate->node_calibrate node_quantify Quantify Analytes node_calibrate->node_quantify node_report Generate Report node_quantify->node_report

Caption: Experimental workflow for the HPLC analysis of Spinosyn D and its pseudoaglycone.

SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone  Acid Hydrolysis Forosamine Forosamine Sugar SpinosynD->Forosamine  Loss of

Caption: Degradation pathway of Spinosyn D to its 17-pseudoaglycone.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the simultaneous determination of Spinosyn D and its 17-pseudoaglycone. The method is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical and agricultural industries. The provided protocols and data serve as a comprehensive guide for researchers and analysts working with these compounds.

References

Application Notes and Protocols: Spinosyn D 17-pseudoaglycone in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Spinosyn D 17-pseudoaglycone in structure-activity relationship (SAR) studies. The following sections detail the importance of the C-17 position in the bioactivity of spinosyns, protocols for the synthesis and evaluation of analogs, and the underlying mechanism of action.

Introduction

Spinosyns are a class of potent insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. Spinosad, a widely used commercial insecticide, is a mixture of spinosyn A and spinosyn D. These macrolides consist of a complex tetracyclic core glycosylated with two sugars: a forosamine at the C-17 position and a tri-O-methylrhamnose at the C-9 position. SAR studies have been instrumental in the development of second-generation spinosyns like spinetoram and have revealed critical insights into the structural requirements for their insecticidal activity.[1][2]

The forosamine sugar at the C-17 position has been identified as a crucial determinant of the insecticidal potency of spinosyns.[3] Removal of this sugar moiety to yield the 17-pseudoaglycone results in a dramatic reduction in biological activity. This makes this compound a key tool for researchers to understand the binding interactions at the target site and to design novel analogs with potentially improved properties.

Structure-Activity Relationship at the C-17 Position

Over 1000 semi-synthetic analogs of natural spinosyns have been created, with modifications targeting the rhamnose and forosamine moieties, as well as the tetracyclic core.[4] These studies have consistently shown that while modifications to the rhamnose sugar can lead to analogs with enhanced activity, alterations or removal of the forosamine at C-17 are generally detrimental.[5]

Table 1: Qualitative Structure-Activity Relationship of Spinosyn D and its 17-pseudoaglycone

CompoundModificationInsecticidal Activity (against Heliothis virescens)Reference
Spinosyn DForosamine at C-17High[4]
This compoundHydroxyl group at C-17 (Forosamine removed)Not lethal up to 64 ppm[4]

Experimental Protocols

Synthesis of this compound

Principle: The forosamine sugar at the C-17 position of Spinosyn D can be selectively cleaved under mild acidic hydrolysis conditions to yield the corresponding 17-pseudoaglycone.[3]

Materials:

  • Spinosyn D

  • Methanol

  • 0.1 N Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Spinosyn D in methanol.

  • Add 0.1 N HCl to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Insecticidal Bioassay against Tobacco Budworm (Heliothis virescens) Larvae

Principle: A diet incorporation bioassay is commonly used to determine the insecticidal activity of spinosyn analogs against lepidopteran pests like the tobacco budworm. Larval mortality is assessed after a specific period of feeding on a diet treated with the test compound.

Materials:

  • Third-instar larvae of Heliothis virescens

  • Artificial insect diet

  • Test compounds (Spinosyn D, this compound, and other analogs)

  • Acetone or other suitable solvent

  • Multi-well bioassay trays

  • Incubator set to appropriate temperature, humidity, and photoperiod (e.g., 27°C, 60% RH, 14:10 L:D)

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Make serial dilutions of the stock solutions to obtain the desired test concentrations.

  • Incorporate a specific volume of each dilution into the molten artificial diet and mix thoroughly. A control diet should be prepared with the solvent alone.

  • Dispense the treated diet into the wells of the bioassay trays and allow it to solidify.

  • Place one third-instar larva into each well.

  • Seal the trays and place them in the incubator.

  • Assess larval mortality after 48 to 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Calculate the mortality percentage for each concentration and correct for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (lethal concentration for 50% of the population) for each compound using probit analysis.

Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling

Spinosyns exert their insecticidal effect by acting on the insect's nervous system. Their primary target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[6][7] Spinosyns bind to a unique allosteric site on the nAChR, distinct from the binding site of acetylcholine and other nicotinic agonists like neonicotinoids.[6] This binding leads to the prolonged activation of the receptor, causing an influx of cations and continuous nerve stimulation. The resulting hyperexcitation of the nervous system leads to involuntary muscle contractions, paralysis, and ultimately, the death of the insect.

The significant drop in insecticidal activity upon removal of the forosamine sugar suggests that this moiety is critical for the high-affinity binding of spinosyns to their target site on the nAChR. The amino group of forosamine is likely involved in key electrostatic or hydrogen-bonding interactions within the binding pocket.

Visualizations

SAR_Spinosyn_D cluster_0 Spinosyn D cluster_1 Modification at C-17 cluster_2 This compound SpinosynD Spinosyn D (High Activity) Modification Mild Acidic Hydrolysis SpinosynD->Modification - Forosamine Pseudoaglycone This compound (Low to No Activity) Modification->Pseudoaglycone

Caption: Structure-activity relationship of Spinosyn D at the C-17 position.

Experimental_Workflow start Start with Spinosyn D synthesis Synthesize Analogs (e.g., 17-pseudoaglycone) start->synthesis purification Purify and Characterize (Chromatography, NMR, MS) synthesis->purification bioassay Insecticidal Bioassay (e.g., Heliothis virescens) purification->bioassay data_analysis Data Analysis (LC50 Determination) bioassay->data_analysis sar Establish SAR data_analysis->sar

Caption: General experimental workflow for SAR studies.

nAChR_Signaling_Pathway Spinosyn Spinosyn nAChR Nicotinic Acetylcholine Receptor (nAChR) (Allosteric Site) Spinosyn->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Prolonged Activation CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Symptoms Muscle Contractions, Paralysis Hyperexcitation->Symptoms Death Insect Death Symptoms->Death

Caption: Simplified signaling pathway of spinosyns at the nAChR.

References

Spinosad Degradation Pathway Analysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the degradation pathways of Spinosad, a widely used bio-insecticide. This document details the environmental fate of Spinosad, including its breakdown through photolysis, microbial action, and hydrolysis. Detailed experimental protocols for analyzing Spinosad and its metabolites are also provided, along with a summary of quantitative degradation data.

Introduction to Spinosad

Spinosad is a naturally derived insecticide produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] It is a mixture of two active components, spinosyn A and spinosyn D.[1] Spinosad is lauded for its high efficacy against a broad spectrum of insect pests, coupled with a favorable environmental and toxicological profile.[1][3] Its unique mode of action targets the insect nervous system, primarily by activating nicotinic acetylcholine receptors (nAChRs) and also affecting GABA receptor function, leading to paralysis and death of the target insect.[3][4][5] Understanding the degradation pathways of Spinosad is crucial for assessing its environmental impact and ensuring its responsible use.

Spinosad Degradation Pathways

The environmental degradation of Spinosad occurs through several key pathways, primarily photodegradation and microbial degradation.[1] Abiotic hydrolysis plays a less significant role.[6]

Photodegradation

Photolysis, or breakdown by sunlight, is the most significant route of Spinosad degradation in the environment.[6][7]

  • In Water: Aqueous photolysis is rapid, with a half-life of less than one day in the presence of sunlight.[1][6][8] The primary degradation pathway under aqueous photolytic conditions involves the loss of the forosamine sugar and the reduction of the 13,14-bond on the macrolide ring.[6]

  • On Plant and Soil Surfaces: On leaf surfaces, the half-life of Spinosad due to photolysis ranges from 1.6 to 16 days.[1][8] On bare soil, the half-life is less than a day.[7]

Microbial Degradation

Microbial action is another primary pathway for the breakdown of Spinosad, particularly in soil and sediment where sunlight penetration is limited.[1][8]

  • Aerobic Conditions: In the presence of oxygen, microbial degradation is a key factor. The initial step in aerobic soil metabolism is the N-demethylation of spinosyn A to form spinosyn B, and similarly for spinosyn D.[9][10] Further degradation can involve hydroxylation of the macrolide ring and the eventual loss of both the forosamine and rhamnose sugars to form diketone spinosyn aglycon degradates.[6][10]

  • Anaerobic Conditions: In the absence of oxygen, such as in sediment, degradation primarily involves changes to and eventual loss of the rhamnose ring.[6]

Hydrolysis

Hydrolysis, the breakdown of the molecule by water, is not a significant degradation pathway for Spinosad under normal environmental pH conditions (pH 5-7).[1][6] It is relatively stable in water in the absence of light.[8] At a higher pH of 9, some hydrolysis occurs with estimated half-lives of 100 to 300 days, involving the loss of the amino sugar and water.[9]

Quantitative Degradation Data

The following table summarizes the half-life of Spinosad under various environmental conditions.

ConditionMatrixHalf-lifeReference(s)
Photodegradation
SunlightWater< 1 to 2 days[1][6][8]
SunlightLeaf Surfaces1.6 to 16 days[1][8]
SunlightSoil9-10 days[1]
Microbial Degradation
AerobicSoil9 to 17 days[1][8][10]
AnaerobicSediment161 to 250 days[8]
Hydrolysis
pH 5-7WaterStable[1]
pH 9Water100 to 300 days[9]

Spinosad Degradation Pathway Diagram

Spinosad_Degradation cluster_photodegradation Photodegradation (Sunlight) cluster_microbial Microbial Degradation cluster_aerobic Aerobic cluster_anaerobic Anaerobic Spinosad_Photo Spinosad (Spinosyn A & D) Loss_Forosamine Loss of Forosamine Sugar Spinosad_Photo->Loss_Forosamine Reduction_Macrolide Reduction of 13,14-bond Loss_Forosamine->Reduction_Macrolide Photo_Products Photodegradation Products Reduction_Macrolide->Photo_Products Spinosad_Micro Spinosad (Spinosyn A & D) N_Demethylation N-demethylation (Spinosyn B & B of D) Spinosad_Micro->N_Demethylation Rhamnose_Change Changes in Rhamnose Ring Spinosad_Micro->Rhamnose_Change Hydroxylation Hydroxylation N_Demethylation->Hydroxylation Loss_Sugars Loss of Forosamine & Rhamnose Sugars Hydroxylation->Loss_Sugars Diketone Diketone Spinosyn Aglycon Loss_Sugars->Diketone Loss_Rhamnose Loss of Rhamnose Ring Rhamnose_Change->Loss_Rhamnose Anaerobic_Products Anaerobic Degradation Products Loss_Rhamnose->Anaerobic_Products

Caption: Major degradation pathways of Spinosad.

Experimental Protocols

Protocol 1: Analysis of Spinosad and its Metabolites by HPLC-UV

This protocol describes the extraction and analysis of Spinosad residues from soil samples using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation and Extraction 1.1. Weigh 20.0 g of a representative soil sample into a 250 mL centrifuge bottle. 1.2. Add 20 mL of 1 mol/L dipotassium hydrogen phosphate and homogenize.[11] 1.3. Add 100 mL of an acetonitrile-water mixture.[9] 1.4. Shake vigorously for 1 hour on a mechanical shaker. 1.5. Centrifuge at 3,000 rpm for 10 minutes to separate the soil particles. 1.6. Decant the supernatant into a clean flask. 1.7. Acidify the extract with HCl and wash with hexane to remove nonpolar co-extractives.[9] 1.8. Make the aqueous phase alkaline with NaOH and extract the Spinosad residues into hexane.[9]

2. Clean-up 2.1. Concentrate the hexane extract to a small volume using a rotary evaporator at <40°C. 2.2. Pass the concentrated extract through a solid-phase extraction (SPE) column (e.g., silica gel) for clean-up.[9] 2.3. Elute the Spinosad residues from the SPE column with an appropriate solvent mixture (e.g., acetone/n-hexane).[11] 2.4. Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. HPLC-UV Analysis 3.1. Reconstitute the dried residue in a known volume of acetonitrile-ammonium acetate solution.[9] 3.2. Inject an aliquot of the reconstituted sample into the HPLC system. 3.3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 250 nm.[9]
  • Injection Volume: 20 µL. 3.4. Quantify the concentrations of spinosyn A, spinosyn D, and their major metabolites by comparing the peak areas with those of certified reference standards.

Protocol 2: Immunoassay for Total Spinosad Residues

This protocol provides a rapid method for the determination of total Spinosad residues (including parent compounds and key metabolites) in water samples using an immunoassay kit.

1. Sample Collection 1.1. Collect water samples in clean glass bottles. 1.2. Store samples at 4°C and analyze as soon as possible.

2. Immunoassay Procedure (based on a generic magnetic particle-based kit) 2.1. Follow the specific instructions provided with the immunoassay test kit. A general procedure is outlined below. 2.2. For some water samples, direct analysis may be possible. For others, an extraction and dilution step may be necessary.[12] 2.3. Add a specific volume of the water sample or diluted extract to a test tube containing magnetic particles coated with antibodies specific to Spinosad. 2.4. Add a known amount of enzyme-labeled Spinosad conjugate. 2.5. Incubate for a specified time to allow for competitive binding between the Spinosad in the sample and the enzyme conjugate for the antibody binding sites. 2.6. Apply a magnetic field to separate the magnetic particles from the solution. 2.7. Decant and wash the particles to remove any unbound reagents. 2.8. Add a substrate solution that will react with the enzyme on the conjugate to produce a color change. 2.9. Incubate for a specified time. 2.10. Stop the reaction and measure the absorbance of the solution using a spectrophotometer at the recommended wavelength.

3. Data Analysis 3.1. The intensity of the color is inversely proportional to the concentration of Spinosad in the sample. 3.2. Construct a standard curve using known concentrations of Spinosad standards. 3.3. Determine the concentration of total Spinosad residues in the sample by interpolating its absorbance value on the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_hplc HPLC-UV Analysis cluster_ia Immunoassay Analysis Sample_Prep_HPLC Sample Preparation (Extraction) Clean_up Clean-up (SPE) Sample_Prep_HPLC->Clean_up Analysis_HPLC HPLC-UV Analysis Clean_up->Analysis_HPLC Quantification_HPLC Quantification Analysis_HPLC->Quantification_HPLC Sample_Prep_IA Sample Preparation (Dilution if needed) Immunoassay Immunoassay Procedure Sample_Prep_IA->Immunoassay Data_Analysis_IA Data Analysis Immunoassay->Data_Analysis_IA Start Start: Sample Collection Start->Sample_Prep_HPLC Start->Sample_Prep_IA Spinosad_Mode_of_Action cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_GABA GABA Receptor Pathway Spinosad Spinosad nAChR nAChR Binding Site (Novel Site) Spinosad->nAChR Primary Target GABA_Receptor GABA Receptor Spinosad->GABA_Receptor Secondary Effect Disruption_ACh Disruption of Acetylcholine Neurotransmission nAChR->Disruption_ACh Excitation Excitation of Nervous System Disruption_ACh->Excitation Hyperexcitation Neuronal Hyperexcitation Excitation->Hyperexcitation Agonist_Effect Agonist Effect GABA_Receptor->Agonist_Effect Agonist_Effect->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

References

Troubleshooting & Optimization

preventing Spinosyn D degradation to 17-pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Spinosyn D to its 17-pseudoaglycone metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of Spinosyn D?

Spinosyn D primarily degrades into 17-pseudoaglycone through the hydrolysis of the forosamine sugar moiety at the 17-position of the macrolide ring.[1][2][3] This conversion can impact the biological activity of the compound.

Q2: What are the main factors that cause the degradation of Spinosyn D to 17-pseudoaglycone?

The degradation of Spinosyn D is primarily influenced by the following factors:

  • pH: Mild acidic conditions can facilitate the hydrolysis of the forosamine sugar, leading to the formation of 17-pseudoaglycone.[1] While stable in a pH range of 5-7, hydrolysis has also been observed under basic conditions (pH 9), although the degradation rate is significantly slower.[4][5]

  • Photodegradation: Exposure to sunlight is a major cause of Spinosyn D degradation in aqueous solutions and on surfaces like plant leaves.[5][6][7]

  • Microbial Action: In environments such as soil and water, microbial degradation can contribute to the breakdown of Spinosyn D, especially in the absence of light.[5][7]

Q3: How can I prevent the degradation of Spinosyn D during my experiments?

To minimize the degradation of Spinosyn D, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7) for optimal stability.[5]

  • Light Protection: Store Spinosyn D solutions in amber vials or protect them from direct light to prevent photodegradation.[6][7]

  • Temperature Management: While specific data on temperature-induced degradation to 17-pseudoaglycone is limited, it is best practice to store stock solutions and experimental samples at low temperatures (e.g., -20°C) to ensure long-term stability.[8] For processing, such as solvent evaporation, temperatures should be kept below 40°C.[9]

  • Sterile Conditions: When working with aqueous solutions for extended periods, using sterile buffers can help mitigate microbial degradation.

Troubleshooting Guide: Spinosyn D Degradation

This guide provides solutions to common issues encountered during the handling and analysis of Spinosyn D.

Problem Potential Cause Recommended Solution
Unexpected peak corresponding to 17-pseudoaglycone in HPLC/LC-MS analysis. Acidic Conditions: The pH of your solvent or sample matrix may be too low.Buffer your mobile phase and sample diluent to a pH between 5 and 7.
Photodegradation: Samples were exposed to light during preparation or storage.Prepare and store samples in a dark environment or use amber-colored labware.
Loss of Spinosyn D potency in biological assays. Improper Storage: Stock solutions or formulated products may have been stored at inappropriate temperatures or exposed to light.Store stock solutions at -20°C in the dark. Prepare working solutions fresh for each experiment.
Hydrolysis in Aqueous Buffers: Prolonged incubation in acidic or highly basic aqueous buffers.Minimize the time Spinosyn D is in aqueous solutions. If long incubation is necessary, use a buffer in the pH 5-7 range.
Variability in experimental results. Inconsistent Sample Handling: Differences in light exposure, temperature, and pH during sample preparation across experiments.Standardize your experimental protocol to ensure consistent handling of Spinosyn D, paying close attention to pH, light, and temperature.

Experimental Protocols

Protocol 1: Preparation and Storage of Spinosyn D Stock Solutions
  • Solvent Selection: Dissolve Spinosyn D in a high-purity solvent such as DMSO, methanol, or ethanol.[8][10]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mg/mL) to minimize the volume of organic solvent added to aqueous experimental systems.

  • Storage: Aliquot the stock solution into amber, tightly sealed vials and store at -20°C for long-term stability of at least 4 years.[8]

  • Handling: When preparing working solutions, allow the stock solution to thaw at room temperature and vortex briefly before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Spinosyn D Degradation by HPLC
  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

  • Column: A C18 reverse-phase column is suitable for separating Spinosyn D and its degradation products.

  • Mobile Phase: A gradient of acetonitrile and water (buffered to pH 7 with a suitable buffer like ammonium acetate) is commonly used.

  • Sample Preparation: Dilute samples in the mobile phase or a compatible solvent. Ensure the final pH of the injected sample is within the stable range.

  • Analysis: Monitor the chromatogram for the appearance of the 17-pseudoaglycone peak and a corresponding decrease in the Spinosyn D peak area.

Visualizations

Below are diagrams illustrating the degradation pathway and preventative strategies.

SpinosynD Spinosyn D Pseudoaglycone 17-pseudoaglycone SpinosynD->Pseudoaglycone Hydrolysis Forosamine Forosamine Sugar SpinosynD->Forosamine Hydrolysis

Caption: Degradation of Spinosyn D to 17-pseudoaglycone via hydrolysis.

cluster_factors Degradation Factors cluster_prevention Prevention Strategies Acidic_pH Acidic pH SpinosynD Spinosyn D Stability Acidic_pH->SpinosynD Light Light Exposure Light->SpinosynD Microbes Microbial Activity Microbes->SpinosynD pH_Control pH Control (5-7) Light_Protection Light Protection Temp_Control Low Temperature Sterile Sterile Conditions SpinosynD->pH_Control SpinosynD->Light_Protection SpinosynD->Temp_Control SpinosynD->Sterile

Caption: Factors influencing Spinosyn D degradation and corresponding preventative measures.

References

Technical Support Center: Spinosyn D 17-pseudoaglycone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Spinosyn D 17-pseudoaglycone.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of Spinosyn D, a naturally occurring insecticide. It is formed by the removal of the forosamine sugar moiety from the 17-position of the Spinosyn D macrolide core.[][2] This modification results in a significant reduction in its insecticidal activity, as the forosamine group is crucial for potent biological action.[][2]

Q2: What is the primary method for synthesizing this compound?

A2: The most direct method for the synthesis of this compound is the selective hydrolysis of the forosamine sugar from Spinosyn D under mild acidic conditions.[][3] This approach aims to cleave the more labile forosamine glycosidic bond while leaving the tri-O-methylrhamnose sugar at the 9-position intact.

Q3: What are the main challenges encountered during the synthesis of this compound?

A3: The primary challenge is the instability of the this compound under acidic conditions that are vigorous enough to remove the rhamnose sugar.[][3] This instability leads to decomposition of the molecule, which is thought to occur via protonation of the 5,6-double bond, forming a tertiary carbocation that undergoes further rearrangements.[][3] Achieving selective removal of only the forosamine sugar without causing degradation is a critical hurdle.

Troubleshooting Guides

Issue 1: Decomposition of this compound during synthesis.
  • Symptom: Low to no yield of the desired product, with the presence of multiple unidentifiable byproducts in the reaction mixture, as observed by TLC or LC-MS.

  • Probable Cause: The acidic conditions used for the hydrolysis of the forosamine are too harsh, leading to the degradation of the pseudoaglycone.[][3] The 5,6-double bond in the macrolide core is susceptible to protonation under strong acidic conditions, initiating rearrangement reactions.[3]

  • Solution:

    • Use Mild Acidic Conditions: Employ very mild acids for the hydrolysis. See the experimental protocol below for a suggested starting point.

    • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed and before significant degradation of the product occurs.

    • Alternative Strategies: If direct hydrolysis proves to be consistently problematic, consider alternative multi-step synthetic routes that may offer better control over the stability of the intermediates.

Issue 2: Incomplete hydrolysis of the forosamine sugar.
  • Symptom: A significant amount of the starting material, Spinosyn D, remains in the reaction mixture even after an extended reaction time.

  • Probable Cause: The acidic conditions are too mild to effectively cleave the glycosidic linkage of the forosamine.

  • Solution:

    • Gradual Increase in Acidity: Cautiously increase the concentration of the acid or switch to a slightly stronger, yet still mild, acid. Monitor the reaction carefully for any signs of product degradation.

    • Temperature Optimization: Gently warming the reaction mixture might enhance the rate of hydrolysis. However, this should be done with extreme caution as higher temperatures can also accelerate decomposition. A temperature screening experiment is recommended.

    • Solvent System: The choice of solvent can influence the reaction rate. Ensure that the solvent system fully solubilizes the substrate.

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis of Spinosyn D to this compound

This protocol is a general guideline based on the literature for the selective removal of the forosamine moiety.[3]

  • Materials:

    • Spinosyn D

    • Methanol

    • 0.1 N Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Spinosyn D in methanol.

    • Add 0.1 N HCl dropwise while stirring at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data Summary

ProductStarting MaterialMethodKey ConditionsReported YieldReference
This compoundSpinosyn DMild Acidic Hydrolysis0.1 N HCl in MethanolNot specified[3]

Visualizations

Synthesis_and_Decomposition SpinosynD Spinosyn D Pseudoaglycone This compound SpinosynD->Pseudoaglycone Mild Acidic Hydrolysis Decomposition Decomposition Products Pseudoaglycone->Decomposition Vigorous Acidic Conditions

Caption: Synthetic pathway to this compound and its decomposition.

Troubleshooting_Workflow cluster_synthesis Synthesis Attempt cluster_troubleshooting Troubleshooting Start Start: Mild Acidic Hydrolysis of Spinosyn D Check Reaction Complete & Product Stable? Start->Check Success Success: Isolate Product Check->Success Yes Failure Failure: Decomposition or Incomplete Reaction Check->Failure No Decomposition Issue: Decomposition - Use milder acid - Monitor closely Failure->Decomposition Incomplete Issue: Incomplete Reaction - Slightly stronger acid - Optimize temperature Failure->Incomplete

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Hydrolysis of Spinosyn D to Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful hydrolysis of Spinosyn D to its 17-pseudoaglycone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selective hydrolysis of Spinosyn D to its 17-pseudoaglycone?

The selective hydrolysis of Spinosyn D targets the forosamine sugar at the 17-position. This is achieved under mild acidic conditions, which preferentially cleave the glycosidic bond of the forosamine while leaving the tri-O-methylrhamnose at the 9-position intact.[1][2]

Q2: Why are "mild" acidic conditions so critical for this reaction?

Vigorous or strong acidic conditions can lead to the decomposition of the desired 17-pseudoaglycone of Spinosyn D.[1][2] This is a key challenge in this synthesis, as the pseudoaglycone is unstable in harsh acidic environments.

Q3: What are the typical analytical methods used to monitor the progress of the hydrolysis reaction?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard analytical techniques for monitoring the reaction.[3] These methods allow for the separation and identification of the starting material (Spinosyn D), the desired product (17-pseudoaglycone), and any potential byproducts.

Q4: In what solvents is Spinosyn D soluble?

Spinosyn D is soluble in a range of organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For hydrolysis in aqueous buffers, a co-solvent like acetonitrile may be necessary to ensure solubility.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion to Pseudoaglycone 1. Inadequate Acid Concentration: The acidic conditions may be too mild to effectively catalyze the hydrolysis. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for significant conversion.1. Gradual Increase in Acid Concentration: Cautiously increase the concentration of the acid (e.g., sulfuric acid) in small increments. Monitor the reaction closely by HPLC to avoid decomposition. 2. Optimize Reaction Time and Temperature: Extend the reaction time and/or incrementally increase the temperature. Track the formation of the product and the disappearance of the starting material.
Presence of Multiple Unexpected Peaks in HPLC 1. Decomposition of Pseudoaglycone: The acidic conditions may be too harsh, leading to the breakdown of the desired product.[1][2] 2. Formation of Side Products: Other reactive sites in the molecule may have undergone unintended reactions.1. Reduce Acidity, Temperature, or Reaction Time: Immediately adjust to milder conditions. Consider using a weaker acid. 2. Characterize Byproducts: Use LC-MS to identify the mass of the unexpected peaks to understand the nature of the side reactions. This can help in refining the reaction conditions to minimize their formation.
Difficulty in Purifying the Pseudoaglycone 1. Incomplete Separation from Starting Material: Spinosyn D and its pseudoaglycone may have similar polarities, making chromatographic separation challenging. 2. Presence of Hard-to-Remove Impurities: Decomposition products may co-elute with the desired product.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary for better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product Identity Confirmation Issues Inconclusive Analytical Data: NMR or MS data may not definitively confirm the structure of the product.1. Acquire High-Resolution Mass Spectrometry (HRMS) Data: This will provide a highly accurate mass measurement to confirm the elemental composition. 2. Perform 2D NMR Experiments: Techniques like COSY and HMQC/HSQC can help in assigning the proton and carbon signals and confirming the structure.

Experimental Protocols

Protocol 1: Selective Hydrolysis of Spinosyn D to 17-Pseudoaglycone

Materials:

  • Spinosyn D

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 0.1 N)

  • Methanol or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column elution

Procedure:

  • Dissolution: Dissolve Spinosyn D in a suitable organic solvent like methanol.

  • Acidification: To the stirred solution, slowly add a dilute solution of sulfuric acid. The exact concentration and volume should be optimized for the specific reaction scale.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. Look for the disappearance of the Spinosyn D peak and the appearance of the 17-pseudoaglycone peak.

  • Quenching: Once the reaction has reached the desired level of conversion (or before significant decomposition is observed), quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 17-pseudoaglycone.

Protocol 2: HPLC Analysis
  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid often added to improve peak shape).

  • Detection: UV at 250 nm.

  • Injection Volume: 10 µL

  • Flow Rate: 1 mL/min

Note: These are representative conditions and may need to be optimized for your specific instrument and column.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) General Hydrolysis Conditions Key Challenges
Spinosyn D C₄₂H₆₇NO₁₀746.0Starting Material-
Spinosyn D 17-Pseudoaglycone C₃₄H₅₂O₉604.8Mild acidic hydrolysisProne to decomposition under strong acidic conditions.[1][2]

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction Stage cluster_monitoring Monitoring & Quenching cluster_purification Purification Stage SpinosynD Spinosyn D Solution Acid Mild Acidic Conditions ReactionMix Reaction Mixture Acid->ReactionMix HPLC HPLC Analysis ReactionMix->HPLC Quench Quench Reaction (NaHCO3) HPLC->Quench If complete Extraction Extraction (Ethyl Acetate) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Pure 17-Pseudoaglycone Chromatography->Product

Caption: Experimental workflow for the hydrolysis of Spinosyn D.

Troubleshooting_Logic Start Low Yield of Pseudoaglycone Check_Conversion Check HPLC for Unreacted Spinosyn D Start->Check_Conversion Check_Byproducts Check HPLC for Decomposition Products Start->Check_Byproducts Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction High Decomposition Product Decomposition Check_Byproducts->Decomposition High Solution1 Increase Reaction Time/ Temperature/Acid Conc. Incomplete_Reaction->Solution1 Solution2 Decrease Reaction Time/ Temperature/Acid Conc. Decomposition->Solution2

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Spinosyn D 17-Pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Spinosyn D 17-pseudoaglycone from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically produced?

A1: this compound is a derivative of Spinosyn D, a natural insecticide. It is produced by the selective hydrolysis of the forosamine sugar at the 17-position of Spinosyn D under mild acidic conditions.[1][] This process removes the amino sugar moiety, which is considered essential for potent insecticidal activity.[1]

Q2: What are the general properties and stability of this compound?

A2: this compound is a solid at room temperature. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is important to note that the pseudoaglycone can be susceptible to decomposition under more vigorous acidic conditions, which can lead to the formation of unwanted byproducts.[][3]

Q3: What are the expected components in a typical reaction mixture for the synthesis of this compound?

A3: A typical reaction mixture will contain:

  • This compound: The desired product.

  • Unreacted Spinosyn D: The starting material.

  • Forosamine: The cleaved amino sugar.

  • Acid catalyst: Used to facilitate the hydrolysis.

  • Solvent: The reaction medium.

  • Potential side products: Resulting from over-hydrolysis or degradation of the product and starting material.[3][4]

Q4: Which analytical techniques are recommended for monitoring the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction and assessing the purity of the final product.[5][6][7][8]

Experimental Protocols

General Protocol for the Formation of this compound

This protocol is based on the mild acid hydrolysis method described in the literature.[][3]

  • Dissolution: Dissolve Spinosyn D in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Acidification: Add a mild acid (e.g., dilute hydrochloric acid or sulfuric acid) to the solution. The concentration of the acid and the reaction temperature should be carefully controlled to prevent degradation of the product.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time for maximizing the yield of the pseudoaglycone while minimizing the formation of byproducts.

  • Quenching: Once the reaction is complete, neutralize the acid by adding a suitable base (e.g., sodium bicarbonate solution) to stop the reaction.

  • Extraction: Extract the crude product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude reaction mixture.

Recommended Purification Strategy

The crude reaction mixture can be purified using column chromatography.

  • Column Selection: A silica gel column is a suitable choice for the initial purification step.

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Column Loading and Elution: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the pre-equilibrated column. Elute the column with the chosen solvent gradient, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

  • Further Purification (Optional): If necessary, further purification can be achieved by preparative HPLC for higher purity.

Data Presentation

Table 1: Typical Reaction Components and their Chromatographic Behavior

ComponentPolarityExpected Elution Order (Normal Phase)
Unreacted Spinosyn DMore PolarLater
This compound Less Polar Earlier
ForosamineVery PolarMay remain on the column or elute with very polar solvents
Degradation ProductsVariableMay co-elute or elute as separate peaks

Table 2: Purity and Yield Data from Commercial Suppliers

SupplierPurity
Cayman Chemical≥95%[9]
Bioaustralis>95% by HPLC

Note: Specific yield data for the purification process is not widely available in the public domain and will be dependent on the specific reaction and purification conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of this compound Incomplete hydrolysis reaction.Increase reaction time or temperature cautiously. Monitor by TLC/HPLC.
Degradation of the product due to harsh acidic conditions.[][3]Use a milder acid or lower the reaction temperature. Perform a time-course experiment to find the optimal reaction time.
Inefficient extraction of the product.Ensure the pH is neutral or slightly basic before extraction. Use a more appropriate extraction solvent.
Presence of multiple spots/peaks in the purified product Co-elution of impurities during column chromatography.Optimize the mobile phase gradient for better separation. Consider using a different stationary phase (e.g., reversed-phase C18).
Degradation of the product on the silica gel column.Deactivate the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase.
Incomplete reaction, leaving unreacted starting material.Optimize the reaction conditions to drive the reaction to completion.
Broad or tailing peaks in HPLC analysis Column overload.Inject a smaller volume or a more dilute sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column degradation.Replace the HPLC column or use a guard column.
Product appears to be unstable during storage Residual acid or base from the purification process.Ensure the final product is thoroughly washed and dried. Store in a cool, dry, and dark place.
Exposure to light.Store the product in an amber vial to protect it from light.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis spinosyn_d Spinosyn D mild_acid Mild Acid Hydrolysis spinosyn_d->mild_acid reaction_mixture Crude Reaction Mixture mild_acid->reaction_mixture column_chromatography Silica Gel Column Chromatography reaction_mixture->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis pure_product Pure Spinosyn D 17-pseudoaglycone fraction_analysis->pure_product purity_assessment Purity Assessment (HPLC/LC-MS) pure_product->purity_assessment

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield of Purified Product check_reaction Check Reaction Completion (TLC/HPLC of crude mixture) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material present complete_reaction Reaction Complete check_reaction->complete_reaction No starting material optimize_reaction Optimize Reaction: - Increase time/temp - Use stronger mild acid incomplete_reaction->optimize_reaction check_purification Review Purification Process complete_reaction->check_purification loss_during_purification Product Loss During Purification check_purification->loss_during_purification degradation Product Degradation check_purification->degradation optimize_purification Optimize Chromatography: - Adjust mobile phase - Use different stationary phase loss_during_purification->optimize_purification check_stability Check Product Stability: - Avoid harsh conditions - Deactivate silica degradation->check_stability

Caption: Troubleshooting decision tree for low yield in this compound purification.

References

Technical Support Center: Spinosyn D Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the unintended hydrolysis of Spinosyn D during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Spinosyn D and why is its stability a concern in experimental settings?

Spinosyn D is a major component of Spinosad, a naturally derived insecticide.[1] It is a complex macrolide that can be susceptible to degradation under certain experimental conditions, particularly hydrolysis. Ensuring the stability of Spinosyn D is crucial for obtaining accurate and reproducible experimental results, as its degradation can lead to a loss of biological activity and the formation of unintended byproducts.

Q2: What are the primary factors that can cause Spinosyn D hydrolysis?

The primary factors that can induce the hydrolysis of Spinosyn D are pH, temperature, and exposure to light. Spinosyn D is generally stable in neutral to slightly acidic conditions but can undergo hydrolysis under strongly acidic or basic conditions.[2][3] Additionally, prolonged exposure to elevated temperatures and UV light can accelerate its degradation.[4][5]

Q3: How can I prevent the hydrolysis of Spinosyn D in my aqueous solutions?

To minimize hydrolysis, it is recommended to prepare aqueous solutions of Spinosyn D in buffers with a pH between 5 and 7.[4][6] Avoid highly acidic or basic conditions. If experiments must be conducted outside of this pH range, it is essential to minimize the exposure time and temperature. For long-term storage of aqueous solutions, refrigeration or freezing is recommended, along with protection from light.

Q4: What are the best practices for storing Spinosyn D, both as a solid and in solution?

  • Solid Form: Store solid Spinosyn D in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.

  • Stock Solutions: Prepare stock solutions in appropriate organic solvents like methanol or acetonitrile, where it is more stable.[7] These stock solutions should be stored at -20°C or lower for long-term stability.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment whenever possible. If storage is necessary, keep them at 4°C for short periods (a few days) and protected from light. For longer storage, freeze at -20°C or below.

Troubleshooting Guide: Spinosyn D Hydrolysis

This guide addresses common issues related to unintended Spinosyn D hydrolysis during experiments.

Issue Potential Cause Recommended Solution
Loss of biological activity in an experiment. Spinosyn D may have degraded due to hydrolysis.- Verify the pH of your experimental buffer; ensure it is within the optimal range (pH 5-7).[4][6] - Prepare fresh solutions of Spinosyn D for each experiment. - Analyze the purity of your Spinosyn D stock to confirm its integrity.
Appearance of unexpected peaks in HPLC/LC-MS analysis. These peaks may correspond to hydrolysis products of Spinosyn D.- Confirm the identity of the unexpected peaks using mass spectrometry. - Review your sample preparation and handling procedures to identify potential sources of pH instability or prolonged light/heat exposure. - Under mild acidic conditions, hydrolysis of the forosamine sugar at the 17-position can occur.[2]
Inconsistent results between experimental replicates. Variable degradation of Spinosyn D across different samples.- Standardize all experimental parameters, including buffer preparation, incubation times, and temperature. - Ensure all samples are protected from light, especially if working with photosensitive reagents. Aqueous photolysis of Spinosyn D is rapid, with a half-life of less than a day.[4]
Spinosyn D Stability Data Summary

The following table summarizes the stability of Spinosyn D under various conditions.

Condition pH Temperature Half-Life Reference
Sterile Buffer525°CStable, no detectable hydrolysis[4]
Sterile Buffer725°CVery slow hydrolysis[4]
Sterile Buffer925°C200-259 days[5][6]
Aqueous Photolysis7Not Specified< 1 day[4]
Mild Acidic Conditions< 5Not SpecifiedHydrolysis of forosamine at 17-position[2]
Vigorous Acidic Conditions<< 5Not SpecifiedDecomposition[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution of Spinosyn D
  • Materials:

    • Spinosyn D (solid)

    • Methanol or acetonitrile (HPLC grade)

    • Sterile buffered water (pH 5-7, e.g., MES or phosphate buffer)

    • Volumetric flasks and pipettes

    • Amber vials for storage

  • Procedure:

    • Accurately weigh the required amount of solid Spinosyn D.

    • Dissolve the solid in a small volume of methanol or acetonitrile to create a concentrated stock solution.

    • Further dilute the stock solution with the desired sterile aqueous buffer (pH 5-7) to achieve the final working concentration.

    • Store the final aqueous solution in an amber vial at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Quantification of Spinosyn D by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of Spinosyns A and D.[4][7]

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid or Ammonium acetate (for mobile phase modification)

    • Spinosyn D standard of known purity

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (with a small percentage of acetic acid or an ammonium acetate buffer to control pH). A common ratio is 40:40:20 (v/v/v) methanol/acetonitrile/water with acetic acid.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard curve by dissolving a known amount of Spinosyn D in the mobile phase to create a series of concentrations.

    • Prepare experimental samples by diluting them in the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of Spinosyn D in the samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting solid Spinosyn D (Solid) stock Stock Solution (Methanol/Acetonitrile) solid->stock Dissolve working Aqueous Working Solution (pH 5-7 Buffer) stock->working Dilute incubation Experimental Incubation working->incubation hplc HPLC/LC-MS Analysis incubation->hplc data Data Interpretation hplc->data degradation Degradation Detected? (Unexpected Peaks/ Loss of Activity) data->degradation check_ph Verify pH degradation->check_ph Yes check_storage Review Storage & Handling degradation->check_storage Yes

Caption: Workflow for Spinosyn D experiments and troubleshooting.

signaling_pathway cluster_neuron Postsynaptic Neuron receptor Nicotinic Acetylcholine Receptor (nAChR) channel Ion Channel (Open) receptor->channel Activation depolarization Neuron Hyperexcitation & Depolarization channel->depolarization Ion Influx (Na+, Ca2+) paralysis Paralysis & Death (in insects) depolarization->paralysis spinosyn_d Spinosyn D spinosyn_d->receptor Binds to allosteric site

Caption: Simplified mechanism of action of Spinosyn D.

References

Spinosyn D Formulation Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Spinosyn D formulations.

Frequently Asked Questions (FAQs)

Q1: What is Spinosyn D and what are its primary degradation pathways?

Spinosyn D is a major active component of Spinosad, a naturally derived insecticide produced by the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a macrolide insecticide with a complex chemical structure. The primary degradation pathways for Spinosyn D are photolysis (degradation by sunlight) and microbial breakdown.[1] It is relatively stable to hydrolysis, particularly in neutral to acidic conditions (pH 5-7).[2][3] Under basic conditions (pH 9), hydrolysis can occur, but at a slow rate.[2]

Q2: What are the common formulation types for Spinosad (containing Spinosyn D)?

Spinosad is most commonly formulated as:

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in a liquid, typically water-based.[2][4][5]

  • Water-Dispersible Granules (WG): Granules that readily disintegrate and disperse in water to form a suspension for application.[2]

  • Emulsifiable Concentrates (EC): While less common due to Spinosyn D's low water solubility, some EC formulations exist.[6]

Q3: What are the ideal storage conditions for Spinosyn D formulations?

To ensure the stability of Spinosyn D formulations, they should be stored in a cool, dry, and dark place.[7] Exposure to direct sunlight should be avoided to prevent photodegradation.[1] The recommended storage temperature is typically at room temperature, and formulations should be protected from freezing.

Troubleshooting Guides

Issue 1: Crystal Growth in Suspension Concentrate (SC) Formulations

Problem: You observe the formation of crystals or an increase in particle size in your Spinosyn D SC formulation during storage, particularly at elevated temperatures. This can lead to nozzle blockage during application and reduced bioavailability.

Possible Causes:

  • Ostwald Ripening: Small particles of Spinosyn D dissolving and re-depositing onto larger crystals, a process driven by temperature fluctuations and the slight solubility of the active ingredient.[8]

  • Improper Milling: If the initial particle size distribution is too broad, it can accelerate crystal growth.

  • Inadequate Dispersant/Wetting Agent: The surfactant system may not be sufficiently coating the particle surfaces to prevent agglomeration and growth.

Troubleshooting Steps:

  • Optimize Particle Size:

    • Action: During formulation development, aim for a narrow and uniform particle size distribution, typically in the range of 1-5 microns, through effective milling.

    • Rationale: A uniform particle size reduces the driving force for Ostwald ripening.

  • Select Appropriate Surfactants:

    • Action: Incorporate a robust wetting and dispersing agent system. Naphthalene sulfonates are often effective for SC formulations.[9]

    • Rationale: Wetting agents ensure that the surface of each Spinosyn D particle is coated, while dispersants provide a steric or electrostatic barrier to prevent particles from agglomerating.

  • Incorporate a Crystal Growth Inhibitor:

    • Action: Consider adding a crystal growth inhibitor to the formulation.

    • Rationale: These additives can interfere with the crystal lattice formation, slowing down the growth process.

  • Control Storage Temperature:

    • Action: Store the formulation in a temperature-controlled environment and avoid large temperature fluctuations.

    • Rationale: Temperature cycling can increase the rate of dissolution and recrystallization.

Issue 2: Phase Separation and Sedimentation in Suspension Concentrate (SC) Formulations

Problem: Your Spinosyn D SC formulation shows signs of phase separation, with a layer of clear liquid forming at the top and a hard-to-resuspend sediment at the bottom.

Possible Causes:

  • Insufficient Viscosity: The viscosity of the continuous phase may be too low to effectively suspend the Spinosyn D particles.

  • Flocculation: Particles may be weakly sticking together (flocculating) and settling as larger aggregates.

  • Inadequate Dispersant: The dispersant may not be providing sufficient stabilization to keep the particles separated.

Troubleshooting Steps:

  • Incorporate a Rheology Modifier:

    • Action: Add a rheology modifier, such as xanthan gum or a smectite clay, to the formulation.[4][10]

    • Rationale: These agents increase the low-shear viscosity of the formulation, creating a structured network that holds the particles in suspension.[4]

  • Optimize the Dispersant System:

    • Action: Evaluate different types and concentrations of dispersing agents. Polymeric dispersants can be particularly effective.

    • Rationale: A well-chosen dispersant will adsorb onto the particle surfaces and provide strong repulsive forces to prevent flocculation.

  • Milling Process:

    • Action: Ensure the milling process achieves the target particle size and that the particles are well-dispersed before the addition of the rheology modifier.

    • Rationale: Proper milling ensures that the dispersant can effectively coat the individual particles.

Issue 3: Poor Disintegration and Suspensibility of Water-Dispersible Granules (WG)

Problem: When your Spinosyn D WG formulation is added to water, it does not disintegrate quickly or the resulting suspension settles out rapidly.

Possible Causes:

  • Inadequate Disintegrant: The formulation may lack a sufficient amount of an effective disintegrant.

  • Over-compaction during Granulation: The granules may be too hard, preventing water from penetrating and breaking them apart.

  • Poor Wetting: The wetting agent may not be effectively drawing water into the granule.

  • Insufficient Dispersant: Once the granule breaks apart, the dispersant is not keeping the primary particles suspended.

Troubleshooting Steps:

  • Select an Effective Disintegrant:

    • Action: Incorporate a suitable disintegrant, such as certain clays, salts (e.g., sodium sulphate), or cross-linked polymers.[11]

    • Rationale: Disintegrants swell or effervesce upon contact with water, breaking the granule apart into its primary particles.

  • Optimize the Binder:

    • Action: Evaluate the type and concentration of the binder (e.g., polyvinyl alcohol, methyl cellulose).[12]

    • Rationale: The binder is necessary for granule strength but using too much or a very strong binder can impede disintegration.

  • Ensure Proper Wetting and Dispersion:

    • Action: Include an effective wetting agent (e.g., alkyl naphthalene sulfonate) and a dispersing agent (e.g., lignosulfonate).[12]

    • Rationale: The wetting agent helps water to quickly penetrate the granule, while the dispersant ensures the primary particles remain suspended after disintegration.

  • Control Granulation Process:

    • Action: Optimize the granulation process parameters (e.g., moisture content, compression force) to produce granules with the desired hardness and porosity.

    • Rationale: Granules that are too dense will not allow for rapid water ingress.

Data Presentation

Table 1: Key Stability Parameters for Spinosyn D

ParameterConditionResultReference
Photolysis Half-Life Aqueous solution, sunlight< 1 day[1]
On treated plant surfaces, sunlight2 to 16 days[1]
Hydrolysis Half-Life pH 5-7, 25°C, darkVery stable, >200 days[2][3]
pH 9, 25°C, darkSlow hydrolysis, estimated half-life 100-300 days[2]
Microbial Degradation Aerobic soil, darkBiphasic, initial half-life ~2 weeks[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Spinosyn D in a Suspension Concentrate (SC) Formulation

This protocol outlines a general method for the analysis of Spinosyn D in an SC formulation to assess its stability.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate). A typical ratio could be 40:40:20 (v/v/v) acetonitrile:methanol:buffer.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 30-35 °C.

2. Reagent and Standard Preparation:

  • Spinosyn D Standard: Prepare a stock solution of high-purity Spinosyn D in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Mobile Phase Buffer: Prepare the aqueous buffer solution (e.g., 20 mM ammonium acetate) and adjust the pH as needed (e.g., to pH 5.3 with acetic acid).[13] Filter through a 0.45 µm membrane filter.

3. Sample Preparation:

  • Accurately weigh a portion of the homogenized SC formulation equivalent to a known amount of Spinosyn D into a volumetric flask.

  • Add a small amount of water and swirl to disperse the formulation.

  • Add a sufficient volume of methanol to dissolve the Spinosyn D and bring the flask to volume. Mix thoroughly.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the Spinosyn D peak based on the retention time and calibration curve from the standards. Degradation products would appear as separate peaks.

5. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on a sample of Spinosyn D.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the sample to UV light. Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are resolved from the parent Spinosyn D peak.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_validation Forced Degradation (Validation) prep_std Prepare Spinosyn D Working Standards dissolve Dissolve in Methanol prep_sample Weigh and Disperse SC Formulation prep_sample->dissolve filter_sample Filter Sample dissolve->filter_sample inject_sample Inject Prepared Sample filter_sample->inject_sample hplc HPLC System (C18 Column, UV Detector) calibrate Inject Standards & Generate Calibration Curve hplc->calibrate calibrate->inject_sample quantify Identify & Quantify Spinosyn D Peak inject_sample->quantify stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) analyze_stressed Analyze Stressed Samples stress->analyze_stressed resolve Confirm Resolution of Degradants from Spinosyn D analyze_stressed->resolve

Caption: Workflow for a stability-indicating HPLC method for Spinosyn D.

degradation_pathway SpinosynD Spinosyn D Photodegradation Photodegradation Products (e.g., N-demethyl-spinosyn D) SpinosynD->Photodegradation Sunlight (Primary) Hydrolysis Hydrolysis Products (Loss of amino sugar) SpinosynD->Hydrolysis High pH (Slow) Microbial Microbial Metabolites SpinosynD->Microbial Microbial Action

Caption: Primary degradation pathways of Spinosyn D.

troubleshooting_sc cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue SC Formulation Issue (e.g., Crystal Growth, Sedimentation) cause1 Particle Size Distribution issue->cause1 cause2 Surfactant System issue->cause2 cause3 Viscosity issue->cause3 sol1 Optimize Milling Process cause1->sol1 sol2 Select Effective Wetting/Dispersing Agents cause2->sol2 sol3 Add Rheology Modifier (e.g., Xanthan Gum) cause3->sol3

Caption: Troubleshooting logic for common SC formulation stability issues.

References

troubleshooting Spinosyn D sample degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Spinosyn D sample degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: My Spinosyn D concentration is unexpectedly low in aqueous samples. What are the likely causes?

A1: The most probable cause for low Spinosyn D concentration in aqueous solutions is photodegradation, especially if the samples were exposed to sunlight or UV light.[1][2][3] Spinosyn D is highly susceptible to rapid degradation under photolytic conditions, with a half-life of less than a day in water exposed to sunlight.[1][4] Another potential, though less rapid, cause is hydrolysis, particularly in basic conditions (pH 9 and above).[3][5]

Troubleshooting Steps:

  • Review Sample Handling: Confirm if samples were protected from light at all stages, from collection to analysis. Use amber vials or wrap containers in aluminum foil.

  • Check pH: Measure the pH of your sample and buffers. If the pH is above 7, consider adjusting it to a neutral or slightly acidic range (pH 5-7) where Spinosyn D is more stable.[3]

  • Control for Microbial Activity: If samples are stored for extended periods without preservatives or at non-refrigerated temperatures, microbial degradation could be a factor.[4] Consider sterile filtering or adding a preservative if appropriate for your analytical method.

Q2: I am analyzing Spinosyn D in a biological matrix (e.g., tissue, plasma). What are the primary degradation concerns?

A2: In biological matrices, the primary concern is metabolic degradation. Spinosyn D can be metabolized through processes like N-demethylation and O-demethylation, followed by conjugation with glutathione.[6] These metabolic transformations will reduce the concentration of the parent Spinosyn D molecule. Standard degradation pathways like photolysis and hydrolysis can still occur if the sample is not handled properly.

Troubleshooting Steps:

  • Inhibit Enzymatic Activity: Immediately after collection, store biological samples at or below -20°C to minimize enzymatic activity. For some applications, the addition of protease or esterase inhibitors may be necessary.

  • Optimize Extraction: Use a validated extraction method, such as liquid-liquid partitioning or solid-phase extraction (SPE), to efficiently isolate Spinosyn D and its metabolites from the matrix.[7][8]

  • Analyze for Metabolites: If your assay allows, consider analyzing for known metabolites like spinosyn B of D (N-demethyl-spinosyn D) to account for metabolic conversion.[5]

Q3: Can my analytical method itself contribute to Spinosyn D degradation?

A3: Yes, certain analytical conditions can promote degradation. For instance, using a mobile phase with a high pH in liquid chromatography can lead to on-column hydrolysis. Additionally, prolonged exposure to certain solvents or high temperatures in the autosampler can be detrimental.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase for HPLC is buffered within the stable pH range for Spinosyn D (ideally pH 5-7).[3]

  • Temperature Control: Use a cooled autosampler (e.g., 4°C) to maintain sample integrity during long analytical runs.

  • Method Validation: During method development, perform stability studies by letting samples sit in the autosampler for extended periods to assess potential degradation.[9][10]

Quantitative Data Summary

The stability of Spinosyn D is highly dependent on environmental conditions. The following table summarizes its degradation half-life under various scenarios.

ConditionMatrixHalf-LifeReference
Photolysis Aqueous Solution (Sunlight)< 1 - 2 days[1][2]
Leaf Surface (Sunlight)1.6 - 16 days[3][4]
Soil (Sunlight)9 - 10 days[3]
Hydrolysis Water (pH 5)Stable[3]
Water (pH 7)Stable[3]
Water (pH 9)>200 days[3][5]
Biotic Degradation Aerobic Soil (in dark)9 - 17 days[3]
Anaerobic Sediment-Water (in dark)~6 months (initial)[5]

Key Degradation Pathways & Workflows

To assist in troubleshooting, the following diagrams illustrate the primary degradation pathways for Spinosyn D, a general troubleshooting workflow, and a recommended experimental workflow for sample analysis.

cluster_main Spinosyn D Degradation Pathways cluster_photolysis Photolysis (Sunlight/UV) cluster_hydrolysis Hydrolysis (High pH) cluster_biotic Biotic/Metabolic Degradation SpinosynD Spinosyn D LossForosamine Loss of Forosamine Sugar SpinosynD->LossForosamine Primary Route Reduction Reduction of Macrolide Ring SpinosynD->Reduction LossForosamine_H Loss of Forosamine Sugar SpinosynD->LossForosamine_H NDemethyl N-demethylation (to Spinosyn B of D) SpinosynD->NDemethyl ODemethyl O-demethylation SpinosynD->ODemethyl Glutathione Glutathione Conjugation NDemethyl->Glutathione ODemethyl->Glutathione

Caption: Primary degradation pathways for Spinosyn D.

start Suspected Spinosyn D Degradation q1 Was sample exposed to light? start->q1 a1_yes Action: Protect future samples from light (e.g., amber vials) q1->a1_yes Yes q2 What is the sample pH? q1->q2 No a1_yes->q2 a2_basic Action: Adjust pH to neutral/acidic range (5-7) if possible q2->a2_basic Basic (>7) q3 Is it a biological matrix? q2->q3 Neutral/Acidic a2_basic->q3 a3_yes Action: Ensure proper storage (≤ -20°C) and consider metabolite analysis q3->a3_yes Yes end_node Re-analyze Sample q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for Spinosyn D degradation.

Experimental Protocols

Protocol: General Sample Handling and Preparation to Minimize Degradation

This protocol outlines best practices for handling various sample types to ensure the stability of Spinosyn D prior to analysis by methods like HPLC-UV or LC-MS.[8][11]

  • Sample Collection:

    • Collect samples directly into amber glass vials or polypropylene tubes to prevent photodegradation. If clear containers must be used, immediately wrap them in aluminum foil.

    • For biological samples (e.g., tissues, plasma), place them on ice immediately after collection and process for storage as quickly as possible.

  • Sample Storage:

    • Aqueous Samples: Store at 4°C for short-term storage (< 48 hours). For long-term storage, freeze at -20°C. Ensure the pH is between 5 and 7.[3]

    • Biological Samples: Store at -20°C or -80°C until extraction. Avoid repeated freeze-thaw cycles.

    • Solid Samples (e.g., soil, plant tissue): Store at -20°C in the dark.

  • Sample Extraction (General Guidance):

    • Perform all extraction steps under minimal light conditions (e.g., in a dimly lit room or using amber glassware).

    • Use high-purity solvents. A common extraction solvent is a mixture of acetonitrile and water.[5]

    • For solid matrices, homogenization or sonication may be required to ensure efficient extraction.

    • For complex matrices, a clean-up step using solid-phase extraction (SPE) or liquid-liquid partitioning is recommended to remove interfering substances.[7][8]

  • Preparation for Analysis:

    • Reconstitute the final, purified extract in a mobile phase-compatible solvent.

    • Use an autosampler cooled to 4°C for the analytical run.

    • If derivatization is not required, analyze the sample directly. Ensure the analytical method (e.g., mobile phase pH) is optimized for Spinosyn D stability.

n1 1. Sample Collection (Use Amber Vials) n2 2. Immediate Storage (Protect from light, cool/freeze) n1->n2 n3 3. Sample Extraction (Minimal light conditions) n2->n3 n4 4. Extract Cleanup (SPE) (If matrix is complex) n3->n4 n5 5. Final Sample Prep (Reconstitute in mobile phase) n4->n5 n6 6. Analysis (Cooled Autosampler, Stable pH) n5->n6

Caption: Recommended experimental workflow for Spinosyn D analysis.

References

Technical Support Center: Spinosyn D Analytical Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical interference related to Spinosyn D 17-pseudoaglycone during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a primary degradation product of Spinosyn D, a major component of the insecticide Spinosad.[1][][3][4] It is formed through the selective hydrolysis of the forosamine sugar moiety at the 17-position of the Spinosyn D molecule.[][4] This hydrolysis can be induced by acidic conditions.[][5]

Q2: Why is the presence of this compound a concern in analytical testing?

The presence of this compound is a concern for several reasons:

  • Inaccurate Quantification: If the analytical method does not adequately separate Spinosyn D from its 17-pseudoaglycone, it can lead to an overestimation or underestimation of the true Spinosyn D concentration.

  • Indication of Sample Degradation: Its presence indicates that the parent compound, Spinosyn D, has degraded. This can be a critical piece of information in stability studies and residue analysis.

  • Weak Insecticidal Activity: The 17-pseudoaglycone exhibits significantly weaker insecticidal activity compared to Spinosyn D, as the forosamine group is crucial for its potent effect.[][3][4] Therefore, distinguishing between the two is essential for accurate assessment of efficacy.

Q3: What are the common analytical techniques used for the analysis of Spinosyn D and its related compounds?

The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[6][7][8][9][10][11] These methods are often preceded by sample extraction and purification steps.[6][7][8][10][12]

Troubleshooting Guide: Analytical Interference from this compound

This guide addresses specific issues that may arise during the analysis of Spinosyn D.

Issue 1: Poor Chromatographic Resolution Between Spinosyn D and its 17-pseudoaglycone

Symptoms:

  • Overlapping or co-eluting peaks for Spinosyn D and its 17-pseudoaglycone in the chromatogram.

  • Inability to obtain a baseline separation, leading to inaccurate peak integration.

Possible Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate column chemistry or dimensions.

  • Inadequate gradient slope in gradient elution.

Solutions:

Parameter Recommendation Rationale
Mobile Phase Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with formic acid or ammonium acetate) composition.To enhance the differential partitioning of the analytes between the mobile and stationary phases.
Column Use a high-resolution column (e.g., smaller particle size, longer column length). Consider a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).To increase the number of theoretical plates and improve separation efficiency. Different stationary phases offer alternative selectivities.
Gradient Elution Adjust the gradient profile. A shallower gradient around the elution time of the compounds of interest can improve resolution.To allow for better separation of closely eluting compounds.
Flow Rate Optimize the flow rate. Lower flow rates can sometimes improve resolution, but may increase run time.To influence the mass transfer kinetics and band broadening.
Issue 2: In-source Conversion or Degradation of Spinosyn D to 17-pseudoaglycone in LC-MS

Symptoms:

  • Detection of a significant 17-pseudoaglycone peak even in freshly prepared standards of pure Spinosyn D.

  • Variable and non-reproducible quantification of Spinosyn D.

Possible Causes:

  • High source temperature in the mass spectrometer.

  • Harsh ionization conditions (e.g., high capillary voltage).

  • Acidic mobile phase conditions promoting in-source hydrolysis.

Solutions:

Parameter Recommendation Rationale
Source Temperature Reduce the ion source temperature to the lowest level that maintains adequate sensitivity.To minimize thermal degradation of the analyte before ionization.
Ionization Voltage Optimize the capillary or spray voltage to the minimum required for efficient ionization.To reduce the energy imparted to the analyte, thereby minimizing in-source fragmentation or transformation.
Mobile Phase pH If possible, use a mobile phase with a less acidic pH, or switch to a different ionization source (e.g., APCI if ESI is problematic) that is less susceptible to pH effects.To create a less harsh environment for the analyte in the ion source.
Issue 3: Spinosyn D Degradation During Sample Preparation

Symptoms:

  • Low recovery of Spinosyn D.

  • Correspondingly high levels of this compound in the processed sample.

Possible Causes:

  • Use of acidic reagents during extraction or cleanup.

  • Prolonged exposure to harsh conditions (e.g., high temperature, strong acids).

Solutions:

Step Recommendation Rationale
Extraction Use neutral or slightly basic extraction conditions. For example, some methods use dipotassium hydrogen phosphate to maintain a non-acidic environment.[11][12]To prevent acid-catalyzed hydrolysis of the forosamine sugar.
Cleanup Minimize the use of strong acids. If acidic conditions are necessary, reduce the exposure time and process samples on ice.To limit the extent of degradation.
Sample Storage Store extracts and final samples at low temperatures (e.g., -20°C) and protect from light.To slow down potential degradation reactions.

Experimental Protocols

Key Experiment: LC-MS/MS Method for Spinosyn D and 17-pseudoaglycone

This is a generalized protocol based on common practices for Spinosad analysis.[6][10][11] Method optimization will be required for specific instrumentation and matrices.

1. Sample Preparation (Extraction and Cleanup)

  • Extraction: Homogenize the sample with an extraction solvent. A common choice is acetonitrile or a mixture of acetone and n-hexane. To prevent degradation, the extraction can be performed under neutral or slightly basic conditions, for example by adding dipotassium hydrogen phosphate.[12]

  • Cleanup:

    • Liquid-Liquid Partitioning: To remove non-polar interferences.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18, silica) to further purify the extract.[10]

  • Final Solution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with a small amount of modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for Spinosyn D and its 17-pseudoaglycone.

Compound Precursor Ion (m/z) Product Ion (m/z)
Spinosyn D[To be determined empirically][To be determined empirically]
This compound[To be determined empirically][To be determined empirically]

Note: The exact m/z values for precursor and product ions should be determined by infusing pure standards of each compound into the mass spectrometer.

Visualizations

Logical Workflow for Troubleshooting Analytical Interference

start Interference Suspected check_chromatography Review Chromatogram (Peak Shape, Resolution) start->check_chromatography poor_resolution Poor Resolution? check_chromatography->poor_resolution optimize_lc Optimize LC Method (Mobile Phase, Column, Gradient) poor_resolution->optimize_lc Yes check_ms Review MS Data (In-source Degradation) poor_resolution->check_ms No resolved Issue Resolved optimize_lc->resolved in_source_degradation In-source Degradation? check_ms->in_source_degradation optimize_ms Optimize MS Source (Temperature, Voltage) in_source_degradation->optimize_ms Yes check_sample_prep Review Sample Prep (Recovery, Degradation) in_source_degradation->check_sample_prep No optimize_ms->resolved degradation_in_prep Degradation in Prep? check_sample_prep->degradation_in_prep optimize_prep Modify Sample Prep (pH, Temperature) degradation_in_prep->optimize_prep Yes degradation_in_prep->resolved No optimize_prep->resolved

Caption: Troubleshooting workflow for analytical interference.

Formation of this compound

spinosyn_d Spinosyn D pseudoaglycone This compound spinosyn_d->pseudoaglycone Hydrolysis (e.g., Acidic Conditions) forosamine Forosamine Sugar spinosyn_d->forosamine Loses

Caption: Degradation pathway of Spinosyn D.

References

Validation & Comparative

Spinosyn D vs. Spinosyn D 17-pseudoaglycone: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the insecticidal efficacy of Spinosyn D and its derivative reveals the critical role of the forosamine moiety in its bioactivity. Experimental data underscores a significant drop in toxicity upon its removal, providing valuable insights for insecticide research and development.

This guide provides a detailed comparison of the biological activity of Spinosyn D and its hydrolysis product, Spinosyn D 17-pseudoaglycone. The data presented herein is intended for researchers, scientists, and drug development professionals working in the field of insecticides.

Quantitative Bioactivity Comparison

The insecticidal efficacy of Spinosyn D and its 17-pseudoaglycone derivative were evaluated against the larvae of the tobacco budworm (Heliothis virescens), a significant agricultural pest. The results, summarized in the table below, clearly demonstrate the dramatic decrease in bioactivity upon the removal of the forosamine sugar from the 17-position of the Spinosyn D molecule.

CompoundInsect SpeciesBioassay TypeMetricValue (ppm)Citation
Spinosyn DHeliothis virescensLarval ToxicityLC₅₀0.8[1]
This compoundHeliothis virescensLarval LethalityN/A> 64

LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. N/A: Not applicable, as the substance was not lethal at the tested concentrations.

The Decisive Role of the Forosamine Moiety

The stark contrast in bioactivity highlights the essential role of the forosamine sugar attached at the 17-position for the potent insecticidal activity of Spinosyn D. The pseudoaglycone, lacking this sugar, is practically non-toxic to Heliothis virescens larvae at concentrations as high as 64 ppm. This finding is consistent with broader structure-activity relationship studies of spinosyns, which have repeatedly emphasized the importance of the sugar moieties for receptor binding and insecticidal effect.[2]

Mechanism of Action: A Tale of Two Receptors

Spinosyns, including Spinosyn D, exert their neurotoxic effects on insects through a unique mechanism of action that primarily involves the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[3][4] This action is distinct from other classes of insecticides that target nAChRs. Additionally, spinosyns have been shown to have secondary effects on γ-aminobutyric acid (GABA) receptors.[4][5]

The binding of Spinosyn D to a unique site on the nAChR, particularly involving the Dα6 subunit, leads to the prolonged activation of the receptor.[6][7] This results in an uncontrolled influx of cations into the neuron, leading to hyperexcitation, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.[4][8] The interaction with GABA receptors, which are inhibitory, may further contribute to the disruption of normal nerve function.[9] The dramatic loss of activity in the 17-pseudoaglycone suggests that the forosamine sugar is critical for the high-affinity binding to the nAChR target site.

G cluster_0 Insect Neuron Spinosyn_D Spinosyn D nAChR Nicotinic Acetylcholine Receptor (Dα6 subunit) Spinosyn_D->nAChR Allosteric Modulation GABA_R GABA Receptor Spinosyn_D->GABA_R Secondary Antagonistic Effect Ion_Channel Cation Channel (Associated with nAChR) nAChR->Ion_Channel Opens Cl_Channel Chloride Channel (Associated with GABA-R) GABA_R->Cl_Channel Opens Hyperexcitation Neuronal Hyperexcitation Ion_Channel->Hyperexcitation Cation Influx ACH Acetylcholine ACH->nAChR Binds GABA GABA GABA->GABA_R Binds Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of Spinosyn D in an insect neuron.

Experimental Protocols

The following is a generalized protocol for a larval toxicity bioassay against Heliothis virescens, based on common methodologies cited in the literature.[2][10]

Objective: To determine the lethal concentration (LC₅₀) of a test compound against neonate larvae of Heliothis virescens.

Materials:

  • Neonate Heliothis virescens larvae (less than 24 hours old)

  • Artificial insect diet

  • Test compounds (Spinosyn D and this compound)

  • Solvent for test compounds (e.g., acetone or water with a surfactant)

  • Multi-well bioassay trays (e.g., 128-well)

  • Micropipettes

  • Incubator set to appropriate temperature and humidity (e.g., 27°C, 60% RH)

Procedure:

  • Preparation of Test Solutions: A series of dilutions of the test compounds are prepared in the chosen solvent. A solvent-only control is also prepared.

  • Diet Preparation and Treatment: A standard artificial diet for Heliothis virescens is prepared and dispensed into the wells of the bioassay trays. A small volume of each test solution is applied to the surface of the diet in each well and allowed to air dry.

  • Larval Infestation: One neonate larva is carefully placed in each well of the bioassay trays.

  • Incubation: The trays are sealed and placed in an incubator under controlled environmental conditions.

  • Mortality Assessment: Larval mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC₅₀ value and its 95% confidence limits.

G cluster_workflow Larval Bioassay Workflow A Prepare Serial Dilutions of Test Compounds C Apply Test Solutions to Diet Surface A->C B Prepare Artificial Diet in Bioassay Trays B->C D Infest Each Well with One Neonate Larva C->D E Incubate Under Controlled Conditions D->E F Assess Larval Mortality at Timed Intervals E->F G Analyze Data (Probit Analysis) F->G H Determine LC₅₀ G->H

Caption: Experimental workflow for a larval bioassay.

Conclusion

The comparative data presented in this guide unequivocally demonstrates that the forosamine sugar at the 17-position is indispensable for the high insecticidal activity of Spinosyn D. The dramatic reduction in bioactivity observed in this compound provides a clear and compelling case for the critical role of this structural feature. This information is vital for the rational design of new and effective spinosyn-based insecticides and for understanding the molecular basis of their interaction with the insect nervous system. Future research could further explore the specific interactions of the forosamine moiety with the nAChR to elucidate the precise mechanism of its contribution to the potent bioactivity of the spinosyn class of insecticides.

References

Validation of Spinosyn D 17-Pseudoaglycone as a Metabolite Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Spinosyn D 17-pseudoaglycone as a metabolite standard. It offers an objective comparison with other relevant Spinosyn D metabolites and presents supporting experimental data to aid researchers in selecting the most appropriate standards for their analytical needs.

Introduction to Spinosyn D and its Metabolites

Spinosyn D is a major component of spinosad, a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] Understanding the metabolic fate of Spinosyn D is crucial for environmental and food safety assessments. The metabolism of Spinosyn D is similar to that of Spinosyn A and primarily involves N-demethylation and O-demethylation, followed by conjugation with glutathione.[1] this compound is a significant degradation product formed through the hydrolysis of the forosamine sugar at the 17-position, a process that can occur under acidic conditions or through photolysis.[][3] Unlike its parent compound, this compound exhibits significantly reduced insecticidal activity.

Comparison of Spinosyn D Metabolite Standards

The selection of an appropriate metabolite standard is critical for the accuracy and reliability of analytical methods. This section compares key characteristics of commercially available Spinosyn D metabolite standards.

Table 1: Physicochemical Properties of Spinosyn D and its Metabolite Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )PurityStorage ConditionsStability
Spinosyn DC₄₂H₆₇NO₁₀746.0≥90%-20°CStable
This compoundC₃₄H₅₂O₉604.77≥95%-20°C≥ 4 years[4]
N-demethylspinosyn DC₄₁H₆₅NO₁₀731.96Typically high purity-20°CStable

Performance in Analytical Methods

The utility of a metabolite standard is determined by its performance in various analytical techniques. The following tables summarize the validation parameters for methods used to analyze Spinosyn D and its metabolites, providing a benchmark for the expected performance of this compound as a standard in similar assays.

Table 2: Performance Characteristics of LC-MS/MS Methods for Spinosyn D and Metabolites

Analyte(s)MatrixLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
Spinosyns A and DAnimal-derived products0.001 - 0.10.0003 - 0.0374 - 104[5]
Spinosyns A, D, B, K, and N-demethylspinosyn DAlfalfa hay, wheat straw, etc.0.010.00369 - 96[6]
Spinosyns A and DAnimal and Fishery Products0.01 (for a 0.005 mg/L test solution)--[7]

Table 3: Performance Characteristics of HPLC-UV Methods for Spinosyn D and Metabolites

Analyte(s)MatrixLOQ (µg/g)LOD (µg/g)Recovery (%)Reference
Spinosyns A, D, B, K, and N-demethylspinosyn D61 different sample types0.010 - 0.040--[8]
Spinosyns A and D and metabolitesSoil and sediment0.010.00370-120 (for most analytes)

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following are outlines of common experimental protocols for the analysis of Spinosyn D and its metabolites.

Protocol 1: LC-MS/MS Analysis of Spinosyn D and its Metabolites in Animal-Derived Products

This method is suitable for the quantification of Spinosyn D and its primary metabolites.

  • Extraction: Homogenize the sample with a mixture of acetonitrile and 1% acetic acid.

  • Purification: Employ dispersive solid-phase extraction (d-SPE) with multiwalled carbon nanotubes as the sorbent.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

  • Quantification: Use a matrix-matched calibration curve for accurate quantification.

Protocol 2: HPLC-UV Analysis of Spinosyn D and its Metabolites in Environmental Matrices

This protocol is a robust method for determining Spinosyn D and its metabolites in samples such as soil and water.

  • Extraction: Extract the sample with an organic solvent mixture (e.g., acetonitrile/water).

  • Purification: Clean up the extract using solid-phase extraction (SPE) with C18 and/or silica cartridges.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate).

    • Detection: UV detection at 250 nm.

  • Quantification: Use an external standard calibration curve prepared with certified reference standards.

Signaling Pathways and Logical Relationships

To visualize the metabolic and degradation pathways of Spinosyn D, the following diagrams are provided.

spinosyn_d_metabolism Spinosyn_D Spinosyn D N_demethylation N-demethylation Spinosyn_D->N_demethylation O_demethylation O-demethylation Spinosyn_D->O_demethylation N_demethylspinosyn_D N-demethylspinosyn D N_demethylation->N_demethylspinosyn_D O_demethylspinosyn_D O-demethylspinosyn D O_demethylation->O_demethylspinosyn_D Glutathione_Conjugation Glutathione Conjugation N_demethylspinosyn_D->Glutathione_Conjugation O_demethylspinosyn_D->Glutathione_Conjugation Conjugates Glutathione Conjugates Glutathione_Conjugation->Conjugates

Caption: Metabolic pathway of Spinosyn D.

spinosyn_d_degradation Spinosyn_D Spinosyn D Hydrolysis Hydrolysis (Acidic Conditions) Spinosyn_D->Hydrolysis Photolysis Photolysis Spinosyn_D->Photolysis Spinosyn_D_17_pseudoaglycone This compound Hydrolysis->Spinosyn_D_17_pseudoaglycone Photolysis->Spinosyn_D_17_pseudoaglycone Further_Degradation Further Degradation Spinosyn_D_17_pseudoaglycone->Further_Degradation

Caption: Degradation pathway of Spinosyn D.

Conclusion

This compound serves as a crucial reference standard for monitoring the degradation of Spinosyn D in various matrices. Its chemical stability and high purity make it a reliable choice for analytical method development and validation. This guide provides the necessary comparative data and experimental protocols to support its use in research and regulatory settings. By understanding its properties and performance in analytical systems, researchers can ensure the accuracy and precision of their findings related to Spinosyn D metabolism and environmental fate.

References

A Comparative Analysis of Spinosyn A and D Pseudoaglycones: Unveiling the Role of Forosamine in Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of insecticidal compounds is paramount. This guide provides a detailed comparative analysis of the pseudoaglycones of Spinosyn A and Spinosyn D, two key components of the widely used bioinsecticide Spinosad. Through an examination of their chemical properties, biosynthetic origins, and biological impact, we highlight the critical role of the forosamine sugar moiety in their insecticidal efficacy.

Spinosad, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, is a mixture of Spinosyn A and Spinosyn D. These complex macrolides target the insect nervous system, offering potent pest control with a favorable environmental profile. The pseudoaglycones of these molecules, formed by the removal of the forosamine sugar, provide a valuable platform for studying the structural determinants of their bioactivity.

Physicochemical Properties: A Subtle Distinction

The primary structural difference between Spinosyn A and Spinosyn D lies in the methylation at the C6 position of the polyketide backbone, which is reflected in their respective pseudoaglycones. This minor structural variation results in slight differences in their physicochemical properties.

PropertySpinosyn A 17-pseudoaglyconeSpinosyn D 17-pseudoaglycone
Molecular Formula C₃₃H₅₀O₉[1]C₃₄H₅₂O₉[][3]
Molecular Weight 590.7 g/mol [1][4]604.8 g/mol [3][5]
Appearance White solid[4]White solid[]
Purity >95% by HPLC[4]>95% by HPLC[]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[4]Soluble in ethanol, methanol, DMF, DMSO.[][6]
Boiling Point (Predicted) Not specified735.1±60.0°C at 760 mmHg[]
Density (Predicted) Not specified1.2±0.1 g/cm³[]
CAS Number 131929-68-5[1]131929-55-0[][3]

Biological Activity: The Crucial Role of Forosamine

The most striking difference between the parent spinosyns and their pseudoaglycones is the dramatic loss of insecticidal activity upon removal of the forosamine sugar. This underscores the essentiality of this amino sugar for potent bioactivity.

CompoundTarget PestBiological Activity (LC₅₀)
Spinosyn A 17-pseudoaglycone Tobacco Budworm (Heliothis virescens)> 64 ppm (not lethal)[7][8]
This compound Tobacco Budworm (Heliothis virescens)> 64 ppm (not lethal)[3][9]

As the data indicates, both pseudoaglycones are described as weakly active or not lethal to the tobacco budworm, a key target pest for spinosad, at concentrations up to 64 ppm.[3][7][9][10] This strongly suggests that the forosamine moiety is a critical pharmacophore for the insecticidal action of spinosyns.

Experimental Protocols

Preparation of 17-Pseudoaglycones

The 17-pseudoaglycones of Spinosyn A and D are typically prepared by the selective hydrolysis of the forosamine sugar under mild acidic conditions.

Protocol:

  • Dissolve the parent Spinosyn A or Spinosyn D in a suitable organic solvent (e.g., methanol).

  • Add a mild acid (e.g., dilute hydrochloric acid) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, neutralize the acid with a mild base.

  • Extract the pseudoaglycone using an appropriate organic solvent.

  • Purify the product using column chromatography or recrystallization to yield the desired 17-pseudoaglycone.[11]

Insecticidal Bioassay

The insecticidal activity of the pseudoaglycones can be evaluated against target pests such as the tobacco budworm (Heliothis virescens) using a diet incorporation method.

Protocol:

  • Prepare a series of concentrations of the test compound (Spinosyn A or D pseudoaglycone) in a suitable solvent.

  • Incorporate each concentration into an artificial insect diet. A control diet containing only the solvent should also be prepared.

  • Dispense the treated and control diets into the wells of a multi-well bioassay tray.

  • Place one neonate larva of Heliothis virescens into each well.

  • Seal the trays and incubate under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 14:10 light:dark photoperiod).

  • Assess larval mortality after a set period, typically 5-7 days.

  • Calculate the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis. Due to the low toxicity of the pseudoaglycones, a definitive LC₅₀ value may not be obtained, and the result may be expressed as greater than the highest concentration tested.

Biosynthesis and Signaling Pathways

The biosynthesis of Spinosyn A and D pseudoaglycones is a complex process orchestrated by a cluster of genes in Saccharopolyspora spinosa. The core polyketide structure is assembled by a polyketide synthase and then undergoes a series of modifications, including the attachment of a tri-O-methylrhamnose sugar, to form the pseudoaglycone. The final step in the formation of the active spinosyns is the glycosylation with forosamine.

Biosynthesis_of_Spinosyn_Pseudoaglycones cluster_backbone Polyketide Backbone Synthesis cluster_rhamnose Rhamnose Attachment PKS Polyketide Synthase Backbone Tetracyclic Polyketide Backbone PKS->Backbone Glycosyltransferase Glycosyltransferase (SpnG) Backbone->Glycosyltransferase Rhamnose_Synth Rhamnose Biosynthesis Rhamnose NDP-L-rhamnose Rhamnose_Synth->Rhamnose Rhamnose->Glycosyltransferase Pseudoaglycone_A Spinosyn A Pseudoaglycone Glycosyltransferase->Pseudoaglycone_A Methylation Methylation at C6 (SpnJ/SpnL) Pseudoaglycone_A->Methylation Pseudoaglycone_D Spinosyn D Pseudoaglycone Methylation->Pseudoaglycone_D caption Biosynthetic pathway leading to Spinosyn A and D pseudoaglycones.

Caption: Biosynthetic pathway to Spinosyn A and D pseudoaglycones.

The insecticidal action of the parent spinosyns involves the disruption of neuronal activity through allosteric modulation of nicotinic acetylcholine receptors (nAChRs). The lack of significant insecticidal activity in the pseudoaglycones strongly implies that the forosamine moiety is critical for this interaction with the receptor.

Signaling_Pathway cluster_spinosyns With Forosamine cluster_pseudoaglycones Without Forosamine Spinosyn_AD Spinosyn A / D nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosyn_AD->nAChR Binds to allosteric site Activation Receptor Activation/ Modulation nAChR->Activation Effect Neuronal Hyperexcitation -> Insect Paralysis & Death Activation->Effect Pseudoaglycone_AD Spinosyn A / D Pseudoaglycone nAChR2 Nicotinic Acetylcholine Receptor (nAChR) Pseudoaglycone_AD->nAChR2 No significant binding No_Effect No significant insecticidal effect caption Proposed interaction with the nicotinic acetylcholine receptor.

Caption: Proposed interaction with the nicotinic acetylcholine receptor.

Conclusion

The comparative analysis of Spinosyn A and D pseudoaglycones definitively demonstrates the indispensable role of the forosamine sugar in their insecticidal properties. While the core pseudoaglycone structure provides the foundational scaffold, the presence of the amino sugar is the key determinant for potent activity against target pests. This understanding is crucial for guiding future research in the development of novel insecticides, where the modification and strategic inclusion of sugar moieties can be leveraged to enhance bioactivity and spectrum of control. The lack of significant activity in the pseudoaglycones also highlights a potential detoxification pathway in insects, which warrants further investigation.

References

Spinosyn Antibody Cross-Reactivity with 17-Pseudoaglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Spinosyn antibodies with Spinosyn and its 17-pseudoaglycone metabolite. The information presented herein is intended to assist researchers in the development and validation of immunoassays for Spinosad and its related compounds.

Introduction to Spinosyn and 17-Pseudoaglycone

Spinosad is a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is primarily a mixture of two active ingredients, Spinosyn A and Spinosyn D. The molecular structure of spinosyns consists of a complex tetracyclic macrolide to which two sugar moieties are attached: a forosamine sugar at the C-17 position and a tri-O-methylrhamnose at the C-9 position.[1][2]

The 17-pseudoaglycone of Spinosyn is a metabolite formed by the hydrolysis of the forosamine sugar from the C-17 position of the parent molecule.[3] This structural modification, the loss of the forosamine sugar, is the primary difference between Spinosyn and its 17-pseudoaglycone and is a critical factor in determining antibody recognition and cross-reactivity.

Comparative Analysis of Antibody Cross-Reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for the detection and quantification of Spinosad residues. The specificity of the antibodies used in these assays is crucial for accurate measurements. Cross-reactivity occurs when an antibody binds to compounds other than the target analyte, which can lead to inaccurate quantification.

An evaluation of a commercial Spinosad immunoassay revealed that the antibodies exhibit high sensitivity not only to Spinosyn A and Spinosyn D but also to several metabolites, including Spinosyn A pseudoaglycone.[2] The following table summarizes the cross-reactivity data for a Spinosad competitive immunoassay. The sensitivity is indicated by the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. A lower IC50 value indicates higher sensitivity and stronger binding to the antibody.

CompoundIC50 (µg/mL)Sensitivity Classification
Spinosyn A~0.0003High
Spinosyn D<0.002High
Spinosyn A pseudoaglycone <0.002 High
Spinosyn B<0.002High
Spinosyn K<0.002High
N-demethyl-spinosyn D<0.002High

Table 1: Cross-reactivity of a Spinosad immunoassay with Spinosyn A, Spinosyn D, and related metabolites. Data sourced from a Food and Agriculture Organization of the United Nations report on Spinosad.[2]

The data clearly indicates that the absence of the forosamine sugar in the 17-pseudoaglycone does not eliminate its recognition by the Spinosyn antibody. The high sensitivity to Spinosyn A pseudoaglycone suggests that the primary epitopes for antibody binding are likely located on the tetracyclic macrolide core or the tri-O-methylrhamnose sugar, which remain intact in the 17-pseudoaglycone metabolite.

Visualizing the Structural Differences

The structural similarity between Spinosyn A and its 17-pseudoaglycone is the basis for the observed cross-reactivity. The following diagram illustrates this, highlighting the key structural components.

cluster_spinosyn_a Spinosyn A cluster_pseudoaglycone Spinosyn A 17-pseudoaglycone Spinosyn_A Spinosyn_A Pseudoaglycone Pseudoaglycone

Figure 1: Structural comparison of Spinosyn A and Spinosyn A 17-pseudoaglycone.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of Spinosyn antibodies. This protocol is synthesized from commercially available Spinosad ELISA kit instructions and general competitive immunoassay procedures.[1]

Materials:

  • Microtiter plate (96-well) pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Spinosyn antibody (rabbit polyclonal or monoclonal)

  • Spinosyn-enzyme conjugate (e.g., Spinosyn-HRP)

  • Spinosyn A standard

  • 17-pseudoaglycone standard

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Sample diluent (e.g., buffer with a protein stabilizer)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of dilutions for both the Spinosyn A standard and the 17-pseudoaglycone standard in the sample diluent.

    • Prepare unknown samples by diluting them in the sample diluent.

  • Antibody Incubation:

    • Add 50 µL of the Spinosyn antibody solution to each well.

    • Add 50 µL of either the standard solutions or the prepared samples to the corresponding wells.

    • Incubate for 30 minutes at room temperature.

  • Competitive Binding:

    • Add 50 µL of the Spinosyn-enzyme conjugate to each well.

    • Incubate for 1 hour at room temperature. During this step, the free Spinosyn or 17-pseudoaglycone in the sample will compete with the Spinosyn-enzyme conjugate for binding to the limited number of antibody sites.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 20-30 minutes at room temperature in the dark. A color change will develop.

  • Stopping the Reaction:

    • Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the Spinosyn A standard.

    • Determine the IC50 value for both Spinosyn A and 17-pseudoaglycone from their respective inhibition curves.

    • Calculate the percent cross-reactivity of the 17-pseudoaglycone relative to Spinosyn A using the following formula:

      • % Cross-reactivity = (IC50 of Spinosyn A / IC50 of 17-pseudoaglycone) x 100

Experimental Workflow

The following diagram illustrates the workflow of the competitive ELISA for assessing cross-reactivity.

A Prepare Standards and Samples C Add Standards/Samples to Wells A->C B Add Spinosyn Antibody to Wells B->C D Incubate C->D E Add Spinosyn-Enzyme Conjugate D->E F Incubate (Competitive Binding) E->F G Wash Wells F->G H Add Substrate Solution G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K L Analyze Data and Calculate Cross-Reactivity K->L

Figure 2: Competitive ELISA Workflow.

Conclusion

The available data demonstrates that Spinosyn antibodies exhibit significant cross-reactivity with the 17-pseudoaglycone metabolite.[2] This indicates that the forosamine sugar at the C-17 position is not the sole or primary determinant for antibody recognition. Researchers developing immunoassays for Spinosad should be aware of this cross-reactivity, as it will lead to the detection of both the parent compound and its 17-pseudoaglycone metabolite. For applications requiring the specific quantification of the parent Spinosyn A and D, alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) may be more suitable. However, for total residue analysis, the cross-reactivity of the immunoassay can be advantageous.

References

Illuminating the Structure of Spinosyn D 17-Pseudoaglycone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of bioactive molecules is paramount. This guide provides a comparative analysis to aid in confirming the structure of Spinosyn D 17-pseudoaglycone, a key hydrolysis product of the insecticidal agent Spinosyn D.

Spinosyn D, a major component of the commercially significant insecticide Spinosad, is a complex macrolide produced by the bacterium Saccharopolyspora spinosa. Its structural modification, either through natural degradation or targeted synthesis, yields various derivatives with altered biological activities. Among these, the 17-pseudoaglycone, formed by the selective hydrolysis of the forosamine sugar moiety at the C-17 position, is a critical subject of study for understanding structure-activity relationships.

This guide presents a comparison between this compound and its close analog, Spinosyn A 17-pseudoaglycone, highlighting their structural differences and providing a framework for their experimental identification.

Structural Comparison and Physicochemical Properties

The primary structural difference between Spinosyn A and Spinosyn D lies in the substitution at the C-6 position of the tetracyclic core; Spinosyn D possesses an additional methyl group at this position. This subtle difference is preserved in their respective 17-pseudoaglycones and can be a key marker for differentiation using spectroscopic techniques.

PropertyThis compoundSpinosyn A 17-pseudoaglyconeReference
Molecular Formula C₃₄H₅₂O₉C₃₃H₅₀O₉[1][2]
Molecular Weight 604.77 g/mol 590.75 g/mol [2][3]
CAS Number 131929-55-0131929-68-5[2][3]
1H NMR Data Not available in searched literatureNot available in searched literature
13C NMR Data Not available in searched literatureNot available in searched literature
Mass Spectrometry Data Not available in searched literatureNot available in searched literature

Note: While specific experimental NMR and mass spectrometry data for this compound were not found in the reviewed literature, the expected data would show characteristic signals corresponding to the tetracyclic core and the attached tri-O-methylrhamnose sugar. The key differentiating feature in the NMR spectra compared to Spinosyn A 17-pseudoaglycone would be the presence of an additional methyl signal and corresponding shifts in the signals of neighboring protons and carbons around the C-6 position. Mass spectrometry would show a molecular ion peak consistent with the molecular formula C₃₄H₅₂O₉.

Experimental Protocols

The following is a generalized protocol for the preparation of this compound based on the literature.[1]

Objective: To selectively hydrolyze the forosamine sugar from Spinosyn D to yield this compound.

Materials:

  • Spinosyn D

  • Mild acidic solution (e.g., dilute hydrochloric acid or acetic acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Dissolve Spinosyn D in a suitable organic solvent.

  • Add the mild acidic solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain pure this compound.

Caution: The use of more vigorous acidic conditions can lead to the decomposition of the this compound, likely due to the protonation of the 5,6-double bond.[1]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the preparation and structural confirmation of this compound.

G start Spinosyn D hydrolysis Mild Acidic Hydrolysis start->hydrolysis extraction Extraction & Purification hydrolysis->extraction product Spinosyn D 17-pseudoaglycone extraction->product nmr 1H & 13C NMR Spectroscopy product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms comparison Data Comparison with Spinosyn A 17-pseudoaglycone nmr->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the preparation and structural confirmation of this compound.

References

Spinosyn D 17-Pseudoaglycone: A Comparative Analysis of Efficacy Against Other Spinosyn Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available experimental data reveals that Spinosyn D 17-pseudoaglycone exhibits significantly diminished to negligible insecticidal efficacy when compared to its parent compound, Spinosyn D, and other key metabolites such as Spinosyn A. This dramatic loss of activity is primarily attributed to the absence of the forosamine sugar moiety, a critical structural component for the potent neurotoxic effects characteristic of the spinosyn class of insecticides.

Spinosyns, a family of insecticidal macrolides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, exert their effect through a unique mode of action primarily targeting the insect's nervous system. The commercial product, Spinosad, is a mixture of Spinosyn A and Spinosyn D, both of which have demonstrated high efficacy against a broad spectrum of insect pests.[1] The structural integrity of these molecules, particularly the presence of two key sugar attachments—forosamine and rhamnose—is crucial for their insecticidal potency.

Quantitative Efficacy Comparison

Experimental evidence starkly contrasts the high efficacy of Spinosyn A and Spinosyn D with the inert nature of their 17-pseudoaglycone counterparts. Bioassays conducted on the tobacco budworm (Heliothis virescens), a common target pest for spinosyns, demonstrate this difference unequivocally. While Spinosyn A exhibits a lethal concentration (LC50) of 0.3 ppm, its 17-pseudoaglycone shows no lethality even at concentrations up to 64 ppm.[1][2] Similarly, this compound is not lethal to tobacco budworms at concentrations up to 64 ppm.[3]

MetaboliteTarget InsectBioassay TypeEfficacy MetricValue
Spinosyn A Heliothis virescens (Neonate Larvae)Diet IncorporationLC500.3 ppm[1]
Spinosad (Spinosyn A & D mix)Heliothis virescens (Third Instar Larvae)Topical ApplicationLD501.28-2.25 µg/g[1]
Spinosyn A 17-pseudoaglycone Heliothis virescens (Neonate Larvae)Diet IncorporationLC50> 64 ppm[2]
This compound Heliothis virescensNot SpecifiedLethalityNot lethal up to 64 ppm[3]

The Critical Role of the Forosamine Moiety

The dramatic drop in efficacy observed in the 17-pseudoaglycones underscores the essential role of the forosamine sugar. This amino sugar, attached at the C-17 position of the spinosyn macrocycle, is pivotal for the molecule's interaction with its target sites in the insect's nervous system.[4] Hydrolysis of the forosamine moiety, which results in the formation of the 17-pseudoaglycone, effectively renders the compound inactive as an insecticide.[4]

Experimental Protocols

The evaluation of spinosyn efficacy is typically conducted through standardized bioassays. The following are generalized protocols for two common methods:

Larval Diet Incorporation Bioassay

This method assesses the ingestion toxicity of the compounds.

  • Preparation of Test Substance: The spinosyn metabolite is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from this stock solution.

  • Diet Preparation: A standard artificial diet for the target insect larvae is prepared.

  • Incorporation of Test Substance: A known volume of each dilution of the test substance is thoroughly mixed into a specific volume of the molten artificial diet. The solvent is allowed to evaporate. A control diet is prepared using only the solvent.

  • Assay Setup: The treated diet is poured into individual wells of a bioassay tray or small containers.

  • Insect Infestation: One neonate larva of the target species (e.g., Heliothis virescens) is placed in each well.

  • Incubation: The trays are sealed and incubated under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Larval mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the substance that causes 50% mortality of the test population.

Larval Topical Application Bioassay

This method evaluates the contact toxicity of the compounds.

  • Preparation of Test Substance: The spinosyn metabolite is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

  • Insect Handling: Third-instar larvae of the target species are used. The larvae are individually weighed to allow for dose calculation in µg of substance per gram of body weight.

  • Application: A small, precise volume (e.g., 1 µL) of a specific concentration of the test solution is applied to the dorsal surface of the thorax of each larva using a micro-applicator. Control larvae are treated with the solvent alone.

  • Post-Treatment: After application, the larvae are transferred to individual containers with an untreated artificial diet.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at regular intervals.

  • Data Analysis: The data is analyzed using probit analysis to calculate the LD50 value, the dose that is lethal to 50% of the treated larvae.

Signaling Pathways and Mode of Action

The insecticidal action of spinosyns is primarily mediated through the disruption of neurotransmission. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), a different site than that of other insecticides like neonicotinoids.[1] This binding leads to the prolonged activation of the nAChRs, causing hyperexcitation of the insect's nervous system, which results in involuntary muscle contractions, tremors, and ultimately paralysis and death. There is also evidence to suggest a secondary site of action on GABA (gamma-aminobutyric acid) receptors.

Spinosyn_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicle ACh_Release ACh_Vesicle->ACh_Release Action Potential Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Open Ion Channel Opening nAChR->Ion_Channel_Open Prolonged Activation GABA_R GABA Receptor Hyperexcitation Neuronal Hyperexcitation Ion_Channel_Open->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Spinosyn Spinosyn (e.g., Spinosyn A/D) Spinosyn->nAChR Allosteric Modulation (Primary Target) Spinosyn->GABA_R Secondary Effect Acetylcholine->nAChR Binds GABA GABA GABA->GABA_R Binds

Caption: Spinosyn Mode of Action on Insect Neurons.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of different spinosyn metabolites is a systematic process of testing and data analysis.

Efficacy_Comparison_Workflow Start Start: Obtain Spinosyn Metabolites Select_Insect Select Target Insect Species (e.g., H. virescens) Start->Select_Insect Choose_Bioassay Choose Bioassay Method (Diet Incorporation or Topical Application) Select_Insect->Choose_Bioassay Prepare_Solutions Prepare Serial Dilutions of each Metabolite Choose_Bioassay->Prepare_Solutions Perform_Bioassay Perform Bioassay with Larvae Prepare_Solutions->Perform_Bioassay Record_Mortality Record Mortality Data at 24, 48, 72h Perform_Bioassay->Record_Mortality Data_Analysis Probit Analysis Record_Mortality->Data_Analysis Determine_LC50_LD50 Determine LC50/LD50 Values Data_Analysis->Determine_LC50_LD50 Compare_Efficacy Compare Efficacy of Metabolites Determine_LC50_LD50->Compare_Efficacy End End: Conclude on Structure-Activity Relationship Compare_Efficacy->End

References

A Comparative Guide to Validating Analytical Methods for Spinosad Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of Spinosad, a widely used insecticide, is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Spinosad impurities, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is compiled from various studies to assist in the selection and validation of analytical methods.

Overview of Spinosad and Its Impurities

Spinosad is a mixture of two active ingredients, spinosyn A and spinosyn D.[1][2] During its production and storage, or through environmental degradation, several impurities and metabolites can arise. The most commonly analyzed impurities include spinosyn B, spinosyn K, and N-demethylspinosyn D.[3][4] Degradation of Spinosad can occur through photolysis and microbial action, leading to various breakdown products.[2][5]

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of Spinosad impurities are HPLC-UV and LC-MS. Both methods offer reliable approaches, with the choice often depending on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Performance Comparison of HPLC-UV and LC-MS Methods

ParameterHPLC-UVLC-MS
Limit of Quantitation (LOQ) 0.005 - 0.040 µg/g (or mg/kg)[3][4]0.005 - 0.01 µg/g (or mg/kg)[4][6]
Limit of Detection (LOD) 0.001 - 0.006 µg/g (or mg/kg)[4]0.003 µg/g (or mg/kg)[4]
Recovery 74.9% - 114.8%[4]76.1% - 104.1%[7]
Precision (RSD) < 10%[4]≤ 8.7%[7]
Selectivity Good, but may have interference from matrix components[8]Excellent, provides confirmation of identity[4]
Common Analytes Spinosyns A, D, B, K, N-demethylspinosyn D[3][4]Spinosyns A, D, B, K, N-demethylspinosyn D[4][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS analysis of Spinosad impurities based on published methods.

1. Sample Preparation: Extraction and Purification

A robust sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest.

  • Extraction:

    • For solid samples (e.g., agricultural commodities, soil), extraction is typically performed with organic solvents such as acetonitrile/water, methanol, or acetone/n-hexane.[3][4][10]

    • Liquid-liquid partitioning with solvents like methylene chloride can be used for aqueous samples.[11]

  • Purification (Clean-up):

    • Solid-Phase Extraction (SPE): This is a common and effective clean-up step. C18 or silica cartridges are frequently used.[3][11] For complex matrices, tandem cartridges like SAX/PSA may be employed.[7]

    • Column Chromatography: Florisil or silica gel columns can be used for purification.[4]

2. HPLC-UV Method

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 columns are most common.[9]

    • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 2% ammonium acetate) is often used in an isocratic or gradient elution.[11]

    • Flow Rate: Typically around 1.0 mL/min.[8]

    • Detection: UV detection is performed at approximately 250 nm.[4][11]

3. LC-MS Method

  • Chromatographic Conditions:

    • Similar to HPLC-UV, a reversed-phase C18 column is generally used.[9]

    • The mobile phase composition is also similar, often consisting of acetonitrile and/or methanol with an aqueous component containing a modifier like ammonium acetate to improve ionization.[6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is a common technique.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity.[7] Tandem mass spectrometry (MS/MS) can provide structural confirmation of the impurities.[9]

Workflow for Spinosad Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Spinosad impurities, from sample reception to data analysis.

Spinosad Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Receipt Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Homogenization Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Crude Extract HPLC_UV HPLC-UV Analysis Purification->HPLC_UV Purified Extract LC_MS LC-MS Analysis Purification->LC_MS Purified Extract Quantification Quantification of Impurities HPLC_UV->Quantification LC_MS->Quantification Reporting Reporting and Validation Quantification->Reporting

Caption: Workflow for Spinosad Impurity Analysis.

This guide provides a foundational understanding of the methods available for the analysis of Spinosad impurities. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For regulatory submissions, LC-MS is often preferred for its ability to provide definitive identification of impurities.

References

Comparative Toxicological Profile of Spinosad and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of the insecticide Spinosad and its environmental and metabolic breakdown products.

Spinosad, a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, is valued for its efficacy against a broad spectrum of pests and its relatively low mammalian toxicity.[1] However, upon its release into the environment, Spinosad undergoes degradation through various processes, primarily photolysis and microbial metabolism, leading to the formation of several degradation products.[2] Understanding the toxicological profile of these breakdown products is crucial for a complete assessment of the environmental and health impacts of Spinosad use. This guide provides a comparative analysis of the toxicity of Spinosad and its major degradation products, supported by available experimental data.

Executive Summary of Toxicological Data

The following tables summarize the available quantitative toxicity data for Spinosad and its degradation products. It is important to note that while extensive toxicological data exists for the parent compound, Spinosad, there is a significant lack of publicly available, direct comparative toxicity data (e.g., LD50, LC50) for its individual degradation products. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have generally concluded that the metabolites are of similar or modestly lesser toxicity than the parent compound.[3]

Table 1: Acute Mammalian Toxicity of Spinosad
Species Route of Administration LD50 / LC50 Reference
Rat (male)Oral3738 mg/kg[4]
Rat (female)Oral>5000 mg/kg[4]
Mouse (male/female)Oral>5000 mg/kg[5]
RabbitDermal>5000 mg/kg[5]
RatInhalation>5.18 mg/L[6]
Table 2: Chronic Mammalian Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Spinosad
Species Study Duration NOAEL Reference
Rat2-year2.4 mg/kg/day[6]
Mouse18-month11 mg/kg/day[7]
Dog1-year2.68 mg/kg/day (male), 2.72 mg/kg/day (female)[6]
Table 3: Ecotoxicity of Spinosad
Organism Test Type Value Reference
Rainbow Trout96-hour LC5030 mg/L[8]
Bluegill Sunfish96-hour LC505.94 mg/L[8]
Daphnia magna (water flea)48-hour EC5014 mg/L[8]
Eastern Oyster96-hour EC500.3 mg/L[8]
Honeybee (Apis mellifera)Acute contact LD500.0029 µ g/bee [9]
Honeybee (Apis mellifera)Acute oral LD500.057 µ g/bee [9]
Table 4: Toxicity of Spinosad Degradation Products
Degradation Product Organism Toxicity Endpoint Finding
Spinosyn BAquatic InvertebratesNo-Observed-Adverse-Effect Concentration (NOAEC)Modestly less toxic than Spinosad
N-demethylated spinosyn DAquatic InvertebratesNo-Observed-Adverse-Effect Concentration (NOAEC)Modestly less toxic than Spinosad
Pseudoaglycone degradatesNot SpecifiedGeneral ToxicityConsidered much less toxic than N-demethyl degradates

Degradation of Spinosad

Spinosad is a mixture of two active ingredients, spinosyn A and spinosyn D. Its degradation in the environment is primarily driven by sunlight (photolysis) and microbial activity. Abiotic hydrolysis plays a minor role in its breakdown.[2]

The main degradation pathways include:

  • Photolysis: Exposure to sunlight leads to the cleavage of the forosamine sugar moiety and other structural changes. A major photolytic degradation product is the 13,14β-dihydro-C17-pseudoaglycone of spinosyn A.

  • Metabolism: Microorganisms in soil and water, as well as metabolic processes in animals, can modify the Spinosad molecule. Key metabolic reactions include the N-demethylation of the forosamine sugar, resulting in the formation of spinosyn B (from spinosyn A) and N-demethylated spinosyn D (from spinosyn D). Further degradation can lead to the loss of the rhamnose sugar and the formation of various aglycone degradates.

G Spinosad Spinosad (Spinosyn A & D) Photolysis Photolysis (Sunlight) Spinosad->Photolysis Metabolism Microbial & Animal Metabolism Spinosad->Metabolism Photodegradants Photodegradation Products (e.g., 13,14β-dihydro-C17-pseudoaglycone) Photolysis->Photodegradants Metabolites Metabolites (e.g., Spinosyn B, N-demethylated spinosyn D) Metabolism->Metabolites Aglycone Aglycone Degradates Metabolites->Aglycone

Spinosad Degradation Pathways

Comparative Toxicity Analysis

Mammalian Toxicity

Spinosad exhibits low acute toxicity in mammals, as evidenced by high LD50 values in rats, mice, and rabbits.[5][6] Chronic toxicity studies have established No-Observed-Adverse-Effect-Levels (NOAELs) that are used to set acceptable daily intake levels for human exposure.[6]

Direct quantitative toxicity data for the degradation products in mammals is scarce in publicly available literature. However, regulatory assessments by agencies such as the U.S. EPA have concluded that the metabolites of Spinosad are not of toxicological concern.[3] This is based on the reasoning that the primary metabolic pathways, such as N-demethylation, result in molecules that are structurally similar to the parent compound and are not expected to have significantly different toxicological properties. The European Food Safety Authority (EFSA) has identified data gaps concerning the repeated-dose toxicity of some metabolites like spinosyn B and K, indicating a need for further research.[10]

Ecotoxicity

Spinosad's toxicity to non-target organisms varies significantly. It is moderately toxic to some fish and aquatic invertebrates.[8] Of particular note is its high toxicity to bees through both contact and oral exposure, although the risk is significantly reduced once spray residues have dried.[9]

Comparative ecotoxicological data for the degradation products is limited. Studies on aquatic invertebrates have indicated that spinosyn B and N-demethylated spinosyn D are "modestly less toxic" than the parent Spinosad, with established NOAEC values.[3] The pseudoaglycone degradates, which are major products of photolysis, are considered to be "much less toxic" than the N-demethylated metabolites.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Spinosad are established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA. The following provides a generalized workflow for acute oral toxicity testing.

G cluster_0 Preparation cluster_1 Administration cluster_2 Observation & Data Collection cluster_3 Data Analysis A Test Substance Preparation (Spinosad or Degradate) C Dose Range Finding Study A->C B Animal Selection & Acclimatization (e.g., Sprague-Dawley Rats) B->C D Single Oral Gavage Administration C->D E Clinical Observations (14 days) (Mortality, Morbidity, Behavioral Changes) D->E F Body Weight Measurement D->F G Gross Necropsy E->G H Statistical Analysis (e.g., Probit Analysis) F->H G->H I LD50 Determination H->I

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of Spinosyn D 17-pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be washed with copious amounts of water and ensured there is adequate ventilation.[1] For firefighting, carbon dioxide, dry chemical powder, foam, and water are suitable extinguishing agents.[1]

It is crucial to note that the parent compound, Spinosyn D, is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent the release of Spinosyn D 17-pseudoaglycone into the environment.[2] All waste materials should be collected and managed in accordance with local, regional, national, and international regulations.[2]

Disposal Protocol

The following step-by-step guide provides a recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific safety guidelines and local regulations.

Experimental Protocol: Waste Disposal

  • Segregation of Waste: Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials.

  • Containerization:

    • Place solid waste into a clearly labeled, sealed, and chemically resistant waste container.

    • Collect liquid waste in a separate, labeled, and sealed container. The material is soluble in ethanol, methanol, DMF, and DMSO.[3][4]

  • Labeling: Clearly label the waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this material down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined in the available literature, the following table summarizes key chemical and physical properties relevant to its handling and safety.

PropertyValueSource
CAS Number 131929-55-0[1][5]
Molecular Formula C34H52O9[1][5]
Molecular Weight 604.8 g/mol [1][5]
Appearance Solid[5]
Storage Temperature -20°C[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

A Handling of Spinosyn D 17-pseudoaglycone B Segregate Waste (Solid & Liquid) A->B F Spill Occurs A->F C Label Waste Containers 'Hazardous Waste' B->C D Store in Designated Secure Area C->D E Arrange for Professional Waste Disposal D->E G Wash with Plenty of Water & Ensure Ventilation F->G Action G->B

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Spinosyn D 17-pseudoaglycone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for Spinosyn D 17-pseudoaglycone, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While no specific occupational exposure limit values have been established, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment to minimize exposure.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemical-resistant gloves are required.
Skin and Body Impervious ClothingTo protect skin from contact.
Respiratory Suitable RespiratorUse in well-ventilated areas; a respirator is necessary when dust or aerosols may be generated.

Data sourced from the Spinosyn A 17-pseudoaglycone Safety Data Sheet.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in an area with adequate ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • An accessible safety shower and eye wash station must be readily available in the immediate work area.[1]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Handling: Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for the powder form or -80°C when in solvent.[1] Protect from direct sunlight and sources of ignition.[1]

Emergency and Disposal Protocols

Accidental Release Measures:

  • Evacuation: Evacuate personnel from the affected area.

  • Ventilation: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Disposal Plan:

  • Dispose of the compound and any contaminated materials at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Below is a workflow diagram illustrating the key steps for handling and disposal of this compound.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spinosyn D 17-pseudoaglycone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.